F-PEG2-SO2-COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C8H15FO6S |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid |
InChI |
InChI=1S/C8H15FO6S/c9-1-2-14-3-4-15-5-6-16(12,13)7-8(10)11/h1-7H2,(H,10,11) |
InChI 键 |
KRUJQFYLGMAWIL-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Physicochemical Profile of F-PEG2-SO2-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The molecule designated as F-PEG2-SO2-COOH represents a specialized chemical entity of significant interest in the fields of medicinal chemistry and drug development, particularly in the design of targeted therapeutics and bifunctional molecules. This guide provides a comprehensive overview of its physicochemical properties, drawing from available data on structurally analogous compounds and theoretical predictions. Due to the highly specific nature of this compound, direct experimental data is not widely available in public-access literature. The following information is a consolidation of data from closely related structures and established principles of physical organic chemistry.
Core Physicochemical Properties
The structural components of this compound—a terminal fluorine atom, a diethelyne glycol (PEG2) linker, a sulfonyl group, and a carboxylic acid—each contribute to its overall physicochemical profile. This unique combination of functional groups imparts a distinct set of properties relevant to its behavior in biological systems.
| Property | Predicted Value/Range | Rationale & Key Considerations |
| Molecular Weight | ~247.23 g/mol | Calculated based on the presumed structure: F-(CH2CH2O)2-CH2-SO2-CH2-COOH. The exact molecular weight will depend on the precise isomeric structure. |
| LogP (Octanol/Water Partition Coefficient) | -1.0 to 0.5 | The hydrophilic PEG linker and the ionizable carboxylic acid are expected to result in a low LogP value, indicating a preference for the aqueous phase. The fluorine and sulfonyl groups will slightly increase lipophilicity. |
| Aqueous Solubility | High | The presence of the PEG chain and the carboxylic acid, which can be deprotonated to a carboxylate at physiological pH, suggests high solubility in aqueous media. |
| pKa (Acid Dissociation Constant) | 3.5 - 4.5 | The pKa is primarily determined by the carboxylic acid group. The electron-withdrawing effect of the adjacent sulfonyl group is expected to lower the pKa relative to a simple alkyl carboxylic acid. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary hydrogen bond donor. |
| Hydrogen Bond Acceptors | 7 | The oxygen atoms of the PEG linker, the sulfonyl group, and the carbonyl and hydroxyl groups of the carboxylic acid can all act as hydrogen bond acceptors. |
| Polar Surface Area (PSA) | ~110-130 Ų | The multiple oxygen atoms and the polar sulfonyl and carboxyl groups contribute to a significant polar surface area, which influences membrane permeability and solubility. |
Experimental Methodologies for Characterization
The precise determination of the physicochemical properties of this compound would necessitate a suite of standard analytical techniques. The following protocols outline the methodologies for key experiments.
Workflow for Physicochemical Characterization
Below is a generalized workflow for the experimental determination of the key physicochemical parameters for a novel chemical entity like this compound.
Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of this compound.
Determination of LogP (Shake-Flask Method)
-
Preparation of Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
-
Partitioning: Add a small volume of the stock solution to a mixture of the aqueous buffer and n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. Allow the phases to separate completely.
-
Quantification: Carefully separate the aqueous and n-octanol layers. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Measurement of pKa (Potentiometric Titration)
-
Sample Preparation: Dissolve a precise amount of this compound in a known volume of deionized water or a suitable co-solvent system if solubility is limited.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Logical Relationships in Drug Development
The physicochemical properties of this compound are critical determinants of its suitability for various applications in drug development, particularly in its role as a linker in complex molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs).
A Technical Guide to F-PEG2-SO2-COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of F-PEG2-SO2-COOH, a heterobifunctional polyethylene glycol (PEG) linker. This document details its physicochemical properties, applications in bioconjugation, and provides a representative experimental protocol for its use.
Core Molecular Data
This compound is a chemical compound featuring a fluorine atom, a two-unit polyethylene glycol (PEG) spacer, a sulfonyl group, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable tool in bioconjugation and drug delivery.
| Property | Value | Source |
| Molecular Formula | C8H15FO6S | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | [1] |
| Synonyms | F-PEG2-SO2-CH2COOH, BP-28038, HY-138495, CS-0148505 | [1] |
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are widely utilized in the development of biotherapeutics, such as antibody-drug conjugates (ADCs).[2][3] The inclusion of a PEG spacer offers several advantages, including:
-
Enhanced Hydrophilicity: The PEG chain imparts water solubility to the conjugate, which can be beneficial when working with hydrophobic molecules.[2][4]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life by reducing renal clearance.[5][6][7]
-
Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from the immune system, potentially reducing immune responses.[5][8]
-
Increased Stability: PEG linkers can protect the attached molecules from enzymatic degradation.[8]
This compound is a heterobifunctional linker, meaning it has two different reactive ends. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies.[4] The fluorine and sulfonyl groups offer potential for other specific chemical modifications, although the primary utility lies in the carboxyl-amine reaction.
Applications in Research and Drug Development
The primary application of this compound and similar PEG linkers is in the field of bioconjugation, particularly in the development of ADCs.[3] In this context, the linker connects a monoclonal antibody to a potent cytotoxic drug. The hydrophilic nature of the PEG linker can help to overcome the hydrophobicity of many cytotoxic payloads, preventing aggregation and improving the overall properties of the ADC.[2]
Beyond ADCs, this linker can be used in:
-
Nanotechnology and Materials Research: Modifying the surface of nanoparticles to improve their biocompatibility and circulation time.[9][10]
-
Medical Research and Drug Release: As a component in controlled drug release systems.[10]
-
Cell Culture: As part of functionalized surfaces for cell culture applications.[10]
Experimental Protocol: Amine Coupling
This section provides a general protocol for the conjugation of this compound to an amine-containing molecule, such as a protein or antibody. This protocol is based on the standard procedure for activating carboxylic acids with EDC and NHS.[4][11]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, antibody)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Reaction Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of this compound stock solution.
-
Add the EDC and NHS stock solutions. A typical molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Logical Workflow for Antibody-Drug Conjugate (ADC) Development
The following diagram illustrates a typical workflow for the development of an ADC utilizing a PEG linker like this compound.
This workflow outlines the key stages, from the initial activation of the this compound linker to the final in vivo testing of the resulting antibody-drug conjugate. Each step is critical for the successful development of a safe and effective therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. labinsights.nl [labinsights.nl]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. chempep.com [chempep.com]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. F-PEG2-COOH [myskinrecipes.com]
- 10. This compound | Biopharma PEG [biochempeg.com]
- 11. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis and Purification of F-PEG2-SO2-COOH
This technical guide provides a comprehensive, albeit theoretical, protocol for the synthesis and purification of this compound. Due to the absence of a publicly available, validated synthesis route for this specific molecule, the following protocol is a proposed pathway based on established principles of organic chemistry and analogous reactions found in the scientific literature. The proposed structure for this compound is F-(CH2)2-O-(CH2)2-SO2-CH2-COOH.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a multi-step process, beginning with commercially available starting materials. The overall workflow involves the synthesis of a key thiol intermediate, followed by its oxidation to a sulfonyl chloride, and subsequent reaction to introduce the carboxylic acid moiety.
Caption: Proposed multi-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(2-Fluoroethoxy)ethyl Thiol
1.1. Mesylation of 2-(2-Fluoroethoxy)ethanol
This step converts the hydroxyl group of 2-(2-fluoroethoxy)ethanol into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution with a thiol group.
-
Reaction Scheme: F-(CH₂)₂-O-(CH₂)₂-OH + CH₃SO₂Cl → F-(CH₂)₂-O-(CH₂)₂-OMs + HCl
-
Experimental Procedure:
-
Dissolve 2-(2-fluoroethoxy)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.2 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated product.
-
1.2. Thiolation of 2-(2-Fluoroethoxy)ethyl Mesylate
The mesylate is displaced by a hydrosulfide nucleophile to introduce the thiol functionality.
-
Reaction Scheme: F-(CH₂)₂-O-(CH₂)₂-OMs + NaSH → F-(CH₂)₂-O-(CH₂)₂-SH + NaOMs
-
Experimental Procedure:
-
Dissolve the crude 2-(2-fluoroethoxy)ethyl mesylate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium hydrosulfide (NaSH) (1.5 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude 2-(2-fluoroethoxy)ethyl thiol.
-
| Reagents for Step 1 | Molar Ratio | Notes |
| 2-(2-Fluoroethoxy)ethanol | 1.0 | Starting material. |
| Methanesulfonyl Chloride | 1.1 | Mesylating agent. |
| Triethylamine | 1.2 | Base to neutralize HCl. |
| Sodium Hydrosulfide | 1.5 | Thiolating agent. |
Step 2: Oxidation to 2-(2-Fluoroethoxy)ethanesulfonyl Chloride
The synthesized thiol is converted to the corresponding sulfonyl chloride via oxidative chlorination.
-
Reaction Scheme: F-(CH₂)₂-O-(CH₂)₂-SH + 3Cl₂ + 2H₂O → F-(CH₂)₂-O-(CH₂)₂-SO₂Cl + 5HCl
-
Experimental Procedure:
-
Suspend the crude 2-(2-fluoroethoxy)ethyl thiol (1 equivalent) in a mixture of acetic acid and water.
-
Cool the suspension to 0 °C.
-
Bubble chlorine gas through the solution at a slow, steady rate while maintaining the temperature below 10 °C.
-
Monitor the reaction by observing the disappearance of the thiol starting material (e.g., by GC-MS analysis of an aliquot).
-
Upon completion, purge the reaction mixture with nitrogen gas to remove excess chlorine.
-
Pour the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with cold saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is 2-(2-fluoroethoxy)ethanesulfonyl chloride.
-
| Reagents for Step 2 | Molar Ratio | Notes |
| 2-(2-Fluoroethoxy)ethyl Thiol | 1.0 | Substrate for oxidation. |
| Chlorine Gas | Excess | Oxidizing and chlorinating agent. |
Step 3: Synthesis of this compound
The sulfonyl chloride is reacted with a carbanion derived from ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the final product.
-
Reaction Scheme:
-
F-(CH₂)₂-O-(CH₂)₂-SO₂Cl + CH₃COCH(Na)COOEt → F-(CH₂)₂-O-(CH₂)₂-SO₂-CH(COCH₃)COOEt + NaCl
-
F-(CH₂)₂-O-(CH₂)₂-SO₂-CH(COCH₃)COOEt + H₃O⁺/Δ → F-(CH₂)₂-O-(CH₂)₂-SO₂-CH₂-COOH + CO₂ + EtOH + CH₃COOH
-
-
Experimental Procedure:
-
Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.
-
To this solution, add ethyl acetoacetate (1.1 equivalents) dropwise at 0 °C.
-
Add a solution of 2-(2-fluoroethoxy)ethanesulfonyl chloride (1 equivalent) in anhydrous ethanol dropwise to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with dilute HCl and concentrate under reduced pressure to remove the ethanol.
-
To the crude intermediate, add a solution of concentrated HCl and heat under reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
| Reagents for Step 3 | Molar Ratio | Notes |
| 2-(2-Fluoroethoxy)ethanesulfonyl Chloride | 1.0 | Electrophile. |
| Ethyl Acetoacetate | 1.1 | Source of the carboxymethyl group. |
| Sodium Ethoxide | 1.1 | Base for deprotonation. |
| Concentrated HCl | Excess | For hydrolysis and decarboxylation. |
Purification Protocol
Purification of the final product, this compound, is critical to remove unreacted starting materials, by-products, and residual solvents. A multi-step purification strategy is recommended.
Caption: General purification workflow for this compound.
Liquid-Liquid Extraction:
-
Dissolve the crude product in ethyl acetate.
-
Wash sequentially with water and saturated brine to remove water-soluble impurities and salts.
-
The acidic nature of the product allows for purification via acid-base extraction. The product can be extracted into a dilute aqueous base (e.g., NaHCO₃), the aqueous layer washed with an organic solvent to remove neutral impurities, and then the product is recovered by acidifying the aqueous layer and re-extracting into an organic solvent.
Column Chromatography:
-
For higher purity, flash column chromatography on silica gel is recommended.
-
A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the target compound from less polar impurities.
Recrystallization or Precipitation:
-
If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) can be employed to achieve high purity.
-
If the product is an oil, precipitation by adding a non-solvent to a concentrated solution of the product can be an effective final purification step.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
This guide provides a robust, albeit theoretical, framework for the synthesis and purification of this compound, intended to support the endeavors of researchers in drug development and chemical synthesis. Experimental conditions may require optimization for yield and purity.
An In-depth Technical Guide to F-PEG2-SO2-COOH: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of F-PEG2-SO2-COOH, a bifunctional molecule increasingly utilized in the development of novel therapeutics. This document details its chemical identity, physicochemical properties, and its critical role as a linker in Proteolysis Targeting Chimeras (PROTACs). A plausible, detailed synthesis protocol is provided, along with diagrams illustrating its application and synthesis workflow.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a chemically synthesized molecule featuring a terminal fluorine atom, a polyethylene glycol (PEG) spacer, a sulfone group, and a carboxylic acid moiety.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3026712-13-7 | [1] |
| Molecular Formula | C₈H₁₅FO₆S | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | [1] |
| Synonyms | F-PEG2-SO2-CH2COOH, BP-28038, HY-138495, CS-0148505 | [1] |
| Purity | ≥95% (Commercially available) | |
| Recommended Storage | Store at -5°C, keep in a dry and dark environment. |
Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)
This compound serves as a fundamental building block in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.
A PROTAC molecule is comprised of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker, for which this compound is a prime example, plays a crucial role in the efficacy of the PROTAC. The PEG component of the linker enhances the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. The length and flexibility of the linker are critical for orienting the target protein and the E3 ligase optimally to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Mechanism of Action
The general mechanism of a PROTAC utilizing a linker like this compound is a cyclical process that results in the degradation of the target protein.
Caption: General mechanism of a PROTAC, leading to targeted protein degradation.
Experimental Protocols: Synthesis of this compound
Caption: Proposed multi-step synthesis workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of 2-(2-fluoroethoxy)ethanol
-
To a solution of 2-(2-chloroethoxy)ethanol in tert-butanol, add cesium fluoride (CsF).
-
Heat the reaction mixture at reflux overnight.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(2-fluoroethoxy)ethanol.
Step 2: Tosylation of 2-(2-fluoroethoxy)ethanol
-
Dissolve 2-(2-fluoroethoxy)ethanol in dichloromethane (DCM) and cool to 0°C.
-
Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).
-
Stir the reaction at 0°C for several hours and then allow it to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 2-(2-fluoroethoxy)ethyl tosylate.
Step 3: Synthesis of 2-[2-(2-fluoroethoxy)ethoxy]ethanethiol
-
Dissolve 2-(2-fluoroethoxy)ethyl tosylate in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium hydrosulfide (NaSH) and stir the mixture at room temperature.
-
Monitor the reaction for the consumption of the tosylate.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic extract, dry, and concentrate to yield the corresponding thiol.
Step 4: Oxidation to 2-[2-(2-fluoroethoxy)ethoxy]ethanesulfonyl chloride
-
To a solution of the thiol in a suitable solvent, add hydrogen peroxide (H₂O₂).
-
Subsequently, add thionyl chloride (SOCl₂) dropwise while maintaining a low temperature.
-
Stir the reaction at room temperature until the conversion is complete.
-
Carefully quench the reaction and extract the sulfonyl chloride.
Step 5: Reduction to Sodium 2-[2-(2-fluoroethoxy)ethoxy]ethanesulfinate
-
Treat the sulfonyl chloride with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Stir the reaction mixture until the reduction is complete.
-
The resulting sodium sulfinate can be used directly in the next step or isolated by precipitation.
Step 6: Alkylation to Ethyl 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetate
-
Dissolve the sodium sulfinate in a polar aprotic solvent like DMF.
-
Add ethyl bromoacetate and stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain the ethyl ester.
Step 7: Hydrolysis to this compound
-
Dissolve the ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent, dry, and concentrate to yield the final product, this compound.
This guide provides a foundational understanding of this compound for its application in the rapidly evolving field of targeted protein degradation. The provided synthesis protocol, based on established chemical transformations, offers a viable route for its preparation in a laboratory setting. Researchers are encouraged to optimize these conditions for their specific needs.
References
Solubility Profile of F-PEG2-SO2-COOH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of F-PEG2-SO2-COOH, a fluorinated polyethylene glycol (PEG)-based carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive understanding of its expected solubility based on the general properties of PEG derivatives and carboxylic acids, a detailed experimental protocol for solubility determination, and the functional context of this molecule as a PROTAC (Proteolysis Targeting Chimera) linker.
Introduction to this compound
This compound is a heterobifunctional molecule featuring a short PEG chain, a sulfone group, and a terminal carboxylic acid. Its structure suggests its utility as a linker molecule in the development of PROTACs, which are designed to induce the degradation of specific target proteins.[1][2][3][4] The PEG component is known to enhance the solubility and pharmacokinetic properties of molecules.[2]
Expected Solubility Profile
-
Polyethylene Glycol (PEG): PEGs are generally soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methylene chloride.[5] Their solubility tends to decrease in lower polarity solvents like alcohols and toluene, and they are typically insoluble in diethyl ether and hexane.[5][6]
-
Carboxylic Acid: The terminal carboxylic acid group can participate in hydrogen bonding, which influences its solubility. Short-chain carboxylic acids exhibit some solubility in water, which decreases with increasing carbon chain length.[7][8] In organic solvents, their solubility is generally good, particularly in polar aprotic solvents.[7][8] The acidic nature of the carboxyl group also means its solubility can be significantly increased in basic aqueous solutions due to salt formation.
Based on these characteristics, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility values (e.g., in mg/mL or mmol/L) for this compound in various organic solvents have not been published. The following table summarizes the expected qualitative solubility based on general principles.
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | High |
| Dichloromethane (DCM) | Moderate to High |
| Chloroform | Moderate to High |
| Methanol | Moderate |
| Ethanol | Moderate |
| Toluene | Low |
| Diethyl Ether | Insoluble |
| Hexane | Insoluble |
| Water | Low (can be enhanced in basic pH) |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials
-
This compound
-
Solvent of interest (e.g., DMSO, analytical grade)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent. This will be used to generate a calibration curve.
-
Generation of Calibration Curve: Prepare a series of dilutions from the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Preparation and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Use the peak area from the HPLC analysis of the diluted supernatant and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Role in Targeted Protein Degradation (PROTACs)
This compound serves as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10]
The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[9] The length and composition of the linker can affect the orientation of the target protein and E3 ligase, which is crucial for efficient ubiquitination.[11]
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC using a linker like this compound typically involves a multi-step chemical synthesis process.
Caption: A typical workflow for the development and evaluation of a PROTAC molecule.
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. While specific quantitative solubility data remains to be published, its chemical structure provides strong indications of its solubility profile in common organic solvents. The provided experimental protocol offers a robust method for determining its precise solubility, and the diagrams illustrate its critical role and the general workflow for the development of PROTACs. This guide serves as a foundational resource for scientists working with this and similar PEGylated linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
F-PEG2-SO2-COOH stability under different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of F-PEG2-SO2-COOH under various pH and temperature conditions. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates its stability profile based on the well-established chemical properties of its constituent functional groups: a terminal fluorine, a di-ethylene glycol (PEG2) chain, a sulfonyl group, and a carboxylic acid moiety. This guide also outlines detailed experimental protocols for researchers to conduct their own stability studies and includes visualizations of potential degradation pathways and experimental workflows.
Introduction
This compound is a bifunctional molecule of interest in bioconjugation, drug delivery, and materials science. Its structure combines a short polyethylene glycol (PEG) linker for hydrophilicity, a stable sulfonyl group, and a carboxylic acid for conjugation, with a terminal fluorine atom. Understanding the stability of this molecule in different chemical and thermal environments is critical for its application, particularly in pharmaceutical development where storage conditions and physiological environments can impact its integrity and function. This guide provides a detailed analysis of its expected stability based on fundamental chemical principles.
Chemical Stability of Functional Groups
The overall stability of this compound is determined by the resilience of its individual functional groups to hydrolysis and thermal degradation.
Polyethylene Glycol (PEG) Ether Linkages
The di-ethylene glycol portion of the molecule consists of ether linkages which are generally known for their high stability.
-
pH Stability: The ether bonds in the PEG chain are highly resistant to both acid and base-catalyzed hydrolysis under typical aqueous conditions. They do not have a readily hydrolyzable group and are stable across a wide pH range.
-
Temperature and Oxidative Stability: While thermally stable in the absence of oxygen, the PEG chain can be susceptible to oxidative degradation, a process that can be accelerated by elevated temperatures and the presence of transition metal ions.[1][2] This degradation can proceed via a free-radical mechanism, leading to chain scission and the formation of various byproducts, including aldehydes (such as formaldehyde and acetaldehyde) and formic acid.[3][4] Studies have shown that PEG can undergo significant degradation when heated in the presence of air.[1][5]
Sulfonyl Group (-SO2-)
The sulfonyl group is one of the most chemically robust functional groups in organic chemistry.
-
pH and Nucleophile Stability: The sulfonyl group is exceptionally stable under both acidic and basic conditions.[6] It is resistant to a wide array of nucleophiles, which is why sulfonyl-based moieties are often employed as protecting groups in multi-step organic synthesis.[6][7] This high degree of stability suggests that the sulfonyl group in this compound will remain intact under most experimental and physiological conditions.
Carboxylic Acid Group (-COOH)
The carboxylic acid group is a key functional handle for conjugation reactions.
-
pH Stability: The carboxylic acid group itself is stable across a wide pH range. Its protonation state will change depending on the pH of the solution, but the covalent structure remains intact.
-
Thermal Stability: Carboxylic acids are generally thermally stable. Decarboxylation, the loss of CO2 from the carboxyl group, typically requires very high temperatures.[8][9][10] The absence of a β-carbonyl group in the structure of this compound means that it is not predisposed to facile thermal decarboxylation.[9][11]
Terminal Fluorine
The terminal fluorine atom is attached to the PEG chain via a carbon-fluorine bond.
-
Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage. The high electronegativity of fluorine can also have an inductive effect on the adjacent ether bond. While some studies suggest that extensive fluorination can weaken ether-metal surface interactions, it is not expected to significantly impact the hydrolytic stability of the adjacent ether linkage in aqueous solution under normal conditions.[12]
Summary of Expected Stability
The following table summarizes the anticipated stability of this compound under different conditions, based on the analysis of its functional groups.
| Condition | pH Range | Temperature | Expected Stability | Potential Degradation Products |
| Storage (Aqueous, Protected from Light) | 4 - 10 | 4°C - 25°C | High | Negligible |
| Acidic Conditions | 1 - 3 | Room Temperature | High | Minimal |
| Basic Conditions | 11 - 13 | Room Temperature | High | Minimal |
| Elevated Temperature (in air) | Neutral | > 40°C | Moderate to Low | Formaldehyde, Acetaldehyde, Formic Acid, smaller PEG fragments |
| Elevated Temperature (inert atmosphere) | Neutral | > 100°C | High | Minimal degradation expected at moderate temperatures |
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound under stress conditions (e.g., high temperature in the presence of oxygen) is the oxidative degradation of the PEG chain.
Caption: Hypothetical oxidative degradation pathway of the PEG chain in this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a systematic experimental approach is required.
Materials and Equipment
-
This compound
-
Buffers of varying pH (e.g., phosphate, acetate, borate)
-
High-purity water
-
Temperature-controlled incubator or water bath
-
HPLC system with UV, Charged Aerosol Detector (CAD), or Mass Spectrometric (MS) detector[][14][15]
-
Lyophilizer (optional)
Forced Degradation Study Protocol
-
Sample Preparation: Prepare stock solutions of this compound in water or a suitable organic solvent.
-
Stress Conditions:
-
pH: Dilute the stock solution into buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Temperature: Incubate the buffered solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Oxidative: Treat the solution with a low concentration of hydrogen peroxide (e.g., 0.1% - 3%) at room temperature.
-
-
Time Points: Collect aliquots from each condition at specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Sample Analysis:
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining.
-
Determine the degradation rate constant and half-life under each condition.
-
Analytical Method Development
A stability-indicating analytical method is crucial for accurate assessment.
-
HPLC Method: A reverse-phase HPLC method using a C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective for separating polar molecules.
-
Detection:
-
UV: this compound lacks a strong chromophore, so UV detection might have low sensitivity.
-
CAD/ELSD: Charged Aerosol Detection or Evaporative Light Scattering Detection are universal detectors suitable for non-volatile compounds without a chromophore.
-
MS: Mass spectrometry is a highly sensitive and specific detection method that can also provide structural information about degradation products.[3][4][22]
-
Experimental Workflow
The following diagram illustrates a general workflow for conducting a stability study of this compound.
Caption: General experimental workflow for assessing the stability of this compound.
Conclusion
Based on the chemical nature of its functional groups, this compound is expected to be a highly stable molecule under a wide range of pH conditions at ambient temperature. The primary degradation concern is the oxidative breakdown of the PEG chain, which is more likely to occur at elevated temperatures in the presence of oxygen. The sulfonyl and carboxylic acid groups are anticipated to be very stable. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies using validated analytical methods as outlined in this guide to establish appropriate storage and handling conditions.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. conservationphysics.org [conservationphysics.org]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. fiveable.me [fiveable.me]
- 8. US4262157A - Decarboxylation process - Google Patents [patents.google.com]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer Supplier [lneya.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 16. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. An NMR look at an engineered PET depolymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Pivotal Role of the Sulfone Group in F-PEG2-SO2-COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, F-PEG2-SO2-COOH, represents a significant advancement in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, combining a fluorinated polyethylene glycol (PEG) spacer, a chemically robust sulfone group, and a versatile carboxylic acid handle, offers a superior combination of properties to enhance the stability, solubility, and overall performance of complex biomolecular constructs. This technical guide delves into the core functionalities of this linker, with a specific focus on the critical role played by the sulfone moiety.
Molecular Structure and Component Functions
The this compound linker is comprised of three key components, each contributing to its overall performance:
-
Fluorinated PEG2 Spacer (F-PEG2-) : The polyethylene glycol portion, consisting of two ethylene glycol units, is a well-established component in drug delivery for its ability to increase hydrophilicity, improve solubility of hydrophobic payloads, and reduce immunogenicity.[1] The terminal fluorine atom can be useful for tracer studies or to subtly modify the electronic properties and metabolic stability of the linker.
-
Sulfone Group (-SO2-) : As the central component of this guide, the sulfone group is a key determinant of the linker's stability and reactivity. It is a strong electron-withdrawing group, which imparts significant chemical stability to the overall molecule.[2] This stability is a marked improvement over more traditional linkers, such as those based on maleimides, which can be susceptible to degradation in vivo.[3]
-
Carboxylic Acid Group (-COOH) : This terminal functional group provides a versatile handle for conjugation to biomolecules.[4] Through well-established carbodiimide chemistry (e.g., using EDC and NHS), the carboxylic acid can be activated to form stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins and antibodies.[5]
The Sulfone Group: A Cornerstone of Stability and Controlled Reactivity
The integration of a sulfone group into the linker backbone is a strategic design choice that addresses a critical challenge in drug conjugate development: linker stability.
Enhanced Stability in Biological Milieu
One of the primary failure points for ADCs has been the premature cleavage of the linker in systemic circulation, leading to off-target toxicity and reduced therapeutic efficacy. Maleimide-based linkers, which react with thiols on cysteine residues, are particularly prone to a retro-Michael reaction, where the thioether bond is cleaved through exchange with endogenous thiols like glutathione or albumin.[6]
The sulfone linkage, in contrast, forms a highly stable thioether bond that is not susceptible to this type of exchange.[7][3] This enhanced stability is attributed to the strong electron-withdrawing nature of the sulfone group, which stabilizes the adjacent carbon-sulfur bond.[8] Research has demonstrated that antibody conjugates formed using sulfone linkers exhibit significantly improved stability in human plasma compared to their maleimide counterparts.[1][7][3] This leads to a longer circulation half-life of the intact conjugate, ensuring that the cytotoxic payload is delivered specifically to the target cells.
Modulating Reactivity for Site-Specific Conjugation
While highly stable, the sulfone group also influences the reactivity of the linker. Vinyl sulfone derivatives, for instance, are known to be highly selective for reaction with sulfhydryl groups over amino groups.[9] This chemoselectivity is crucial for site-specific conjugation to engineered cysteine or selenocysteine residues in antibodies, allowing for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[7][3]
Furthermore, the reaction kinetics of sulfone-based linkers can be modulated. Studies have shown that conjugation with certain sulfone linkers can be slower than with maleimides, a property that can be exploited for kinetically controlled dual labeling of antibodies with multiple payloads.[7][3]
Quantitative Data: Sulfone vs. Maleimide Linker Stability
The superior stability of sulfone-based linkers has been quantified in head-to-head comparisons with traditional maleimide linkers. The following table summarizes data from a study assessing the stability of antibody-fluorophore conjugates in human plasma at 37°C.[7][3]
| Conjugation Site on Antibody | Linker Type | % Conjugate Remaining after 1 Month in Human Plasma |
| HC-A114C | Maleimide | ~50% |
| HC-A114C | Sulfone | ~90% |
| Fc-S396C | Maleimide | <10% (after 24 hours) |
| Fc-S396C | Sulfone | Significantly more stable than maleimide |
Table 1: Comparison of the stability of antibody conjugates prepared with a maleimide linker versus a phenyloxadiazole sulfone linker. The data clearly shows the enhanced stability of the sulfone conjugate, especially at the more solvent-accessible Fc-S396C site.[7][3]
Figure 1: Logical flow comparing the in vivo fate of maleimide versus sulfone-based conjugates.
Experimental Protocols
General Synthesis of a Sulfonyl-PEG-Acid Linker
While a specific protocol for this compound is proprietary to manufacturers, a general synthetic approach can be outlined based on established organosulfur chemistry.
-
Thiol-PEG Synthesis : Start with a commercially available F-PEG2-OH. Convert the terminal hydroxyl group to a thiol (F-PEG2-SH) through a two-step process involving tosylation followed by substitution with a thiolating agent like potassium thioacetate and subsequent hydrolysis.
-
Thioether Formation : React the F-PEG2-SH with a suitable haloacetic acid derivative, such as ethyl bromoacetate, under basic conditions to form the thioether, F-PEG2-S-CH2COOEt.
-
Oxidation to Sulfone : The crucial step involves the oxidation of the thioether to a sulfone. This is typically achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate in a suitable solvent system. The reaction must be carefully controlled to avoid over-oxidation.
-
Ester Hydrolysis : Finally, the ethyl ester is hydrolyzed to the free carboxylic acid (this compound) using standard conditions, such as aqueous lithium hydroxide or sodium hydroxide, followed by acidic workup.
Protocol for Antibody Conjugation and Stability Assessment
This protocol provides a general workflow for conjugating an amine-reactive linker like this compound to an antibody and assessing its stability.
-
Antibody Preparation : Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-5 mg/mL.
-
Linker Activation :
-
Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution.
-
Activate the carboxylic acid by reacting it with a 1.5-fold molar excess of both N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the activation buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
-
Conjugation Reaction :
-
Add the activated NHS-ester of the linker to the antibody solution at a defined molar excess (e.g., 5-20 fold).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Purification :
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer.
-
-
Stability Assessment :
-
Spike the purified ADC into human plasma to a final concentration of ~100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours, and weekly), take aliquots of the sample.
-
Analyze the aliquots by SDS-PAGE under non-reducing conditions. The deconjugation can be visualized and quantified by observing the decrease in the fluorescence of the labeled antibody band (if a fluorescent payload is used) or by mass spectrometry to determine the average DAR over time.
-
Figure 2: General workflow for ADC preparation and stability assessment.
Conclusion
The this compound linker exemplifies a sophisticated approach to bioconjugate design, where each component is chosen to overcome specific challenges in drug development. The sulfone group, in particular, is not merely a spacer but a critical functional unit that imparts exceptional stability to the final conjugate, a feature that directly translates to improved safety and efficacy in vivo. Its electron-withdrawing properties and influence on reactivity provide a robust and versatile platform for the next generation of targeted therapies. For researchers in the field, understanding and leveraging the unique properties of the sulfone group within such linkers is paramount to advancing the design of more effective and stable biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
F-PEG2-SO2-COOH mechanism of action as a PROTAC linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, and the overall pharmacokinetic properties of the molecule.[1][2] This technical guide focuses on the F-PEG2-SO2-COOH linker, a polyethylene glycol (PEG)-based linker, and explores its potential mechanism of action in PROTACs. While specific data for this linker is not extensively published, this guide extrapolates from the known functions of PEG and sulfonyl moieties in PROTAC design to provide a comprehensive overview of its likely role and the experimental methodologies used to characterize such linkers.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, which subsequently leads to the ubiquitination and proteasomal degradation of the target protein.[1][] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[4] The linker component of a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity.[1] Its length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex.[1][5]
The this compound linker is a PEG-based PROTAC linker.[6] PEG chains are commonly used in PROTAC design to improve solubility and provide conformational flexibility, which can increase the probability of forming a productive ternary complex.[1][4]
The this compound Linker: A Mechanistic Overview
The this compound linker combines a short polyethylene glycol (PEG) chain with a sulfonyl group and a terminal carboxylic acid. This combination of functional groups suggests a strategic design to influence the physicochemical properties and biological activity of the resulting PROTAC molecule.
Core Signaling Pathway
The fundamental mechanism of action for a PROTAC utilizing the this compound linker follows the general paradigm of PROTAC-mediated protein degradation. The process is initiated by the formation of a ternary complex, which brings the target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data Analysis
While specific quantitative data for PROTACs utilizing the this compound linker are not publicly available, the following tables represent typical data collected to characterize a novel PROTAC.
Table 1: In Vitro Degradation Efficacy
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time (h) |
| Example Cell Line 1 | Example Protein A | 10 | 95 | 24 |
| Example Cell Line 2 | Example Protein A | 25 | 90 | 24 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Ternary Complex Formation and Binding Affinities
| Component 1 | Component 2 | Assay | KD (nM) | Cooperativity (α) |
| PROTAC | Target Protein | SPR | 50 | N/A |
| PROTAC | E3 Ligase | SPR | 100 | N/A |
| Ternary Complex | - | ITC | 20 | 5 |
-
KD: Dissociation constant, a measure of binding affinity.
-
Cooperativity (α): A measure of how the binding of one component affects the binding of the other. An α > 1 indicates positive cooperativity.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of a PROTAC.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[7]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[7]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Ternary Complex Formation Assays
These assays are crucial for understanding the interactions between the PROTAC, the target protein, and the E3 ligase.[][9]
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the target protein or E3 ligase onto a sensor chip.
-
Analyte Injection: Flow the PROTAC over the sensor surface at various concentrations to measure the binary interaction.
-
Ternary Complex Formation: In a separate experiment, pre-incubate the PROTAC with the non-immobilized protein partner and flow the mixture over the sensor chip.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the dissociation constant (KD).
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Place one binding partner (e.g., the target protein) in the sample cell and the other (e.g., the PROTAC) in the injection syringe.
-
Titration: Inject small aliquots of the titrant into the sample cell and measure the heat change associated with binding.
-
Ternary Complex Measurement: To measure the ternary complex formation, the sample cell would contain the target protein and the E3 ligase, while the PROTAC is in the syringe.
-
Data Analysis: Fit the binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Caption: Logical workflow for characterizing ternary complex formation.
Conclusion
The this compound linker represents a valuable building block in the design of novel PROTACs. Its PEG component can enhance solubility and provide necessary flexibility, while the sulfonyl and carboxylic acid groups may offer opportunities for specific interactions and synthetic handles. While detailed mechanistic studies and quantitative data for this specific linker are not yet widely available, the established principles of PROTAC design and the experimental protocols outlined in this guide provide a robust framework for its characterization and optimization in the development of new targeted protein degraders. Future studies will be essential to fully elucidate the specific advantages and potential applications of the this compound linker in advancing the field of targeted protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to F-PEG2-SO2-COOH for Targeted Protein Degradation
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase-recruiting ligand. This guide focuses on a specific, commercially available linker, F-PEG2-SO2-COOH, providing a comprehensive overview of its structure, potential utility, and the broader context of its application in the development of novel protein degraders.
While this compound is available for research use, a thorough review of published scientific literature reveals a notable absence of specific studies detailing its application in the development of specific PROTACs. Consequently, this guide will provide a detailed framework for its potential use, drawing upon the established principles of PROTAC design and characterization. The experimental protocols and data presentation formats described herein are based on well-established methodologies in the field of targeted protein degradation and can be readily adapted for the evaluation of PROTACs constructed with this linker.
The Core of Targeted Protein Degradation: The PROTAC Mechanism
PROTACs function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.
Figure 1: General mechanism of action for a PROTAC utilizing a linker like this compound.
Physicochemical Properties of this compound
Understanding the properties of the this compound linker is crucial for its effective integration into a PROTAC.
| Property | Value | Source |
| Molecular Formula | C8H15FO6S | PubChem[1] |
| Molecular Weight | 258.27 g/mol | PubChem[1] |
| Structure | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | PubChem[1] |
| Key Functional Groups | Fluoro (F), Polyethylene Glycol (PEG), Sulfone (SO2), Carboxylic Acid (COOH) | - |
The presence of a PEG2 (two ethylene glycol units) moiety is intended to enhance the aqueous solubility of the resulting PROTAC, a common challenge in degrader development. The sulfone group can contribute to the linker's chemical stability and may influence its conformational properties. The terminal carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation. The fluorine atom can subtly modulate the physicochemical properties of the linker, potentially impacting cell permeability and metabolic stability.
Experimental Protocols
The development and evaluation of a PROTAC incorporating the this compound linker would follow a standardized workflow.
PROTAC Synthesis
The synthesis of a PROTAC using this compound will involve standard peptide coupling reactions.
Figure 2: A representative workflow for the synthesis of a PROTAC using this compound.
Protocol:
-
Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
First Amide Coupling: To the activated linker solution, add the POI ligand or E3 ligase ligand containing a free amine (1 eq.). Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Purification of Intermediate: Upon completion, quench the reaction and purify the mono-functionalized intermediate using flash chromatography or preparative HPLC.
-
Second Amide Coupling: Repeat the activation and coupling steps using the purified intermediate and the second ligand (E3 ligase or POI ligand).
-
Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
In Vitro Binding Assays
To ensure the synthesized PROTAC retains affinity for its intended targets, binary binding assays are essential.
Methodologies:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein (POI or E3 ligase) on a sensor chip and flow the PROTAC over the surface at various concentrations to determine the association (ka) and dissociation (kd) rates, and calculate the binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the target protein and measure the heat changes to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Fluorescence Polarization (FP): Use a fluorescently labeled ligand that binds to the target protein. The binding of the PROTAC will displace the fluorescent ligand, leading to a change in fluorescence polarization, which can be used to determine the binding affinity.
Cell-Based Protein Degradation Assays
The primary goal of a PROTAC is to induce the degradation of the target protein in a cellular context.
Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate. Quantify the band intensities to determine the extent of protein degradation.
Data Presentation for PROTAC Evaluation
Quantitative data from protein degradation experiments are typically summarized to determine the potency and efficacy of the PROTAC.
| Parameter | Description | Typical Assay |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry |
| Dmax | The maximum percentage of protein degradation achieved at high concentrations of the PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry |
| t1/2 | The time required to achieve 50% of the maximal protein degradation at a given PROTAC concentration. | Time-course Western Blot |
| KD (POI) | The binding affinity of the PROTAC for the Protein of Interest. | SPR, ITC, FP |
| KD (E3) | The binding affinity of the PROTAC for the E3 ligase. | SPR, ITC, FP |
| α | Cooperativity factor, indicating the effect of binary complex formation on the affinity for the third component in the ternary complex. | Ternary Complex Assays (e.g., TR-FRET) |
Signaling Pathways and Logical Relationships
The utility of a PROTAC is ultimately determined by its ability to modulate a biological pathway through the degradation of a key protein.
Figure 3: A conceptual signaling pathway illustrating the impact of a PROTAC.
Conclusion
This compound represents a readily available chemical tool for the construction of novel PROTACs. Its PEGylated and fluorinated structure offers potentially favorable physicochemical properties for targeted protein degradation. While specific examples of its use in the scientific literature are currently lacking, the well-established principles and methodologies of PROTAC development provide a clear roadmap for its application. By following the synthesis, binding, and cellular degradation assays outlined in this guide, researchers can effectively incorporate this compound into their drug discovery programs and evaluate the potential of the resulting PROTACs to modulate disease-relevant pathways. The continued exploration of diverse linker chemistries is a critical aspect of advancing the field of targeted protein degradation, and linkers such as this compound provide a valuable component for this ongoing research.
References
A Deep Dive into F-PEG2-SO2-COOH: A Trifunctional Linker for Advanced Bioconjugation
For Immediate Release
This technical guide provides a comprehensive overview of the core features of F-PEG2-SO2-COOH, a novel trifunctional linker designed for researchers, scientists, and drug development professionals. This document outlines its chemical properties, reactivity, and potential applications in the field of bioconjugation, offering a roadmap for its integration into advanced therapeutic and diagnostic development.
Introduction to this compound
This compound is a heterobifunctional crosslinker that possesses three key chemical motifs: a terminal fluorine atom, a short polyethylene glycol (PEG) spacer, and a carboxylic acid group, all attached to a central sulfone moiety. While data on this specific molecule is limited, its utility in bioconjugation can be inferred from the well-documented properties of its constituent parts. This guide will proceed under the assumption that the sulfone is in a reactive form, such as a vinyl sulfone, which is common for bioconjugation applications, enabling reactions with nucleophiles like cysteine residues.
The strategic placement of these functional groups allows for a multi-faceted approach to molecular assembly, offering solutions for creating highly specific and stable bioconjugates.
Core Features and Physicochemical Properties
The unique combination of a fluorine atom, a PEG linker, a reactive sulfone, and a carboxylic acid gives this compound a distinct set of properties that are highly advantageous for bioconjugation.
| Property | Feature | Benefit in Bioconjugation |
| Solubility | The short PEG2 spacer imparts hydrophilicity. | Enhances the aqueous solubility of the linker and the resulting bioconjugate, which is crucial for biological applications. |
| Biocompatibility | The PEG moiety is well-known for its low immunogenicity and biocompatibility. | Reduces the risk of an immune response against the conjugate and can improve its pharmacokinetic profile. |
| Reactivity | The carboxylic acid (-COOH) and the assumed vinyl sulfone (-SO2-CH=CH2) provide two distinct reactive handles. | Allows for sequential or orthogonal conjugation to different functional groups on biomolecules (e.g., amines and thiols). |
| Stability | The thioether bond formed from the reaction of a vinyl sulfone with a cysteine thiol is highly stable.[1] The amide bond from the carboxylic acid reaction with an amine is also very stable. | Results in a durable bioconjugate that can withstand biological conditions. |
| Pharmacokinetics | Fluorine incorporation can enhance pharmacokinetic properties.[2] The PEG spacer can increase the hydrodynamic radius of a molecule, extending its circulation time. | Potentially improves biodistribution, receptor-binding efficiency, and overall potency of the conjugated molecule.[2] |
| Lipophilicity | The fluorine atom can increase lipophilicity. | This can be advantageous for applications requiring cell membrane permeability. |
Bioconjugation Chemistry and Reaction Mechanisms
The primary utility of this compound lies in its ability to link different molecular entities through its two reactive ends: the carboxylic acid and the presumed vinyl sulfone.
Carboxylic Acid Reactivity: Targeting Amines
The carboxylic acid group can be activated to react with primary amines, such as those found on the side chain of lysine residues in proteins, to form a stable amide bond.[3] This is a cornerstone of bioconjugation chemistry.
Experimental Protocol: Amine Coupling via EDC/NHS Chemistry
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add 1.1-1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.1-1.5 equivalents of N-hydroxysuccinimide (NHS).
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated this compound solution to the amine-containing biomolecule (e.g., protein) in a suitable buffer (e.g., PBS pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.
-
Amide bond formation workflow.
Vinyl Sulfone Reactivity: Targeting Thiols
Vinyl sulfones are excellent Michael acceptors that react specifically with nucleophiles. Under physiological conditions, they show a high selectivity for thiol groups (cysteine residues) over amines.[3] This reaction proceeds via a Michael addition to form a stable thioether linkage.[4]
Experimental Protocol: Thiol-Sulfone Michael Addition
-
Preparation of Thiol-Containing Molecule:
-
If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like DTT or TCEP. Purify the protein to remove the reducing agent.
-
-
Conjugation Reaction:
-
Dissolve the this compound (assuming a vinyl sulfone) in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Add the thiol-containing biomolecule to the linker solution. The reaction is typically performed at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the conjugate using standard methods such as dialysis or chromatography to remove unreacted linker.
-
Thiol-Michael addition reaction.
Applications in Drug Development and Research
The trifunctional nature of this compound opens up a wide range of possibilities in the development of complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the carboxylic acid could be conjugated to the drug, and the vinyl sulfone to a cysteine residue on the antibody.
-
PROTACs and Molecular Glues: The linker can be used to assemble proteolysis-targeting chimeras (PROTACs) by connecting a protein-of-interest (POI) ligand and an E3 ligase ligand.
-
Surface Modification: The linker can be used to functionalize nanoparticles or surfaces. The fluorine atom can be useful for creating surfaces with specific hydrophobic/lipophobic properties or for 19F-NMR-based tracking.
-
Fluorescent Probes and Imaging Agents: A fluorescent dye can be attached via the carboxylic acid, while the vinyl sulfone targets a specific protein, creating a targeted imaging agent.[1]
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for F-PEG2-SO2-COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[3]
The F-PEG2-SO2-COOH linker is a bifunctional molecule featuring a two-unit polyethylene glycol (PEG) chain, a sulfonyl group, and a terminal carboxylic acid. The PEG component enhances hydrophilicity and can improve the solubility and cell permeability of the resulting PROTAC molecule.[4] The sulfonyl group may influence the linker's conformation and metabolic stability. The terminal carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.[5]
These application notes provide a detailed overview and representative protocols for the synthesis and characterization of PROTACs utilizing the this compound linker.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for designing and synthesizing effective PROTACs.
| Property | Value | Reference |
| Molecular Formula | C8H15FO6S | [6] |
| Molecular Weight | 258.27 g/mol | [6] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in DMSO, DMF | General knowledge |
| Storage | Store at -20°C | General knowledge |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically involves a convergent or sequential approach where the linker is conjugated to the POI and E3 ligase ligands. The most common strategy involves the formation of amide bonds between the carboxylic acid of the linker and amine functionalities on the ligands.
Disclaimer: The following protocols are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol outlines a two-step synthesis where the linker is first attached to the POI ligand, followed by conjugation to the E3 ligase ligand.
Step 1: Synthesis of POI-Linker Intermediate
This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized POI ligand.
Materials:
-
Amine-functionalized POI ligand (POI-NH2)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the POI-linker intermediate.
Step 2: Synthesis of the Final PROTAC
This step involves the coupling of the POI-linker intermediate (which now has a free functional group, assuming the POI-NH2 was monofunctional in the desired location) to an amine-containing E3 ligase ligand. For this protocol, we will assume the POI-linker intermediate has a functional group that can be converted to an amine for subsequent coupling. Alternatively, and more commonly, one would start with a linker that is bifunctional with orthogonal protecting groups to allow for sequential coupling.
A more direct approach involves a one-pot, two-step synthesis if both ligands have amine functionalities:
Experimental Protocol: One-Pot, Two-Step PROTAC Synthesis
Materials:
-
Amine-functionalized POI ligand (POI-NH2)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Preparative HPLC system
Procedure:
-
Activation of the Linker: In a reaction vessel, dissolve this compound (1.0 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
First Amide Coupling: Add the amine-functionalized POI ligand (1.0 equivalent) and DIPEA (2.0 equivalents) to the reaction mixture. Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Second Amide Coupling: To the same reaction mixture, add the amine-functionalized E3 ligase ligand (1.0 equivalent) and an additional portion of EDC (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.0 equivalents). Stir at room temperature overnight.
-
Work-up and Purification: Monitor the reaction for the formation of the final PROTAC by LC-MS. Upon completion, quench the reaction with water and purify the crude product by preparative HPLC to obtain the final PROTAC.
Characterization of the Synthesized PROTAC
Thorough characterization is crucial to confirm the identity and purity of the synthesized PROTAC.
| Characterization Technique | Expected Results |
| ¹H NMR, ¹³C NMR | Peaks corresponding to the POI ligand, the PEG-sulfonyl linker, and the E3 ligase ligand. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
| HPLC Purity | >95% purity is desirable for biological assays. |
Application Notes: Biological Evaluation of the PROTAC
Once synthesized and characterized, the PROTAC's biological activity must be evaluated.
Experimental Protocol: Western Blot Analysis of Target Protein Degradation
This protocol describes the use of Western blotting to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specific time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Quantitative Data Presentation
The following tables provide illustrative examples of quantitative data that can be obtained from the biological evaluation of a PROTAC synthesized with this compound.
Table 1: In Vitro Degradation Profile
| PROTAC Concentration | % Target Protein Remaining (24h) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 55% |
| 100 nM | 20% |
| 1 µM | 15% |
| 10 µM | 30% (Hook Effect) |
Table 2: Key Performance Metrics
| Metric | Value |
| DC50 | 15 nM |
| Dmax | ~85% |
| Binding Affinity (Target Protein, Kd) | 50 nM |
| Binding Affinity (E3 Ligase, Kd) | 200 nM |
| Cellular Permeability (PAMPA, Pe) | 1.5 x 10⁻⁶ cm/s |
Visualizations
Signaling Pathway
Caption: Mechanism of PROTAC-induced targeted protein degradation.
Experimental Workflow
Caption: General workflow for PROTAC synthesis and evaluation.
Logical Relationship of PROTAC Components
Caption: Logical relationship of the core components of a PROTAC molecule.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. F-PEG2-SO2-CH2COOH | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for F-PEG2-SO2-COOH Conjugation to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-PEG2-SO2-COOH is a functionalized polyethylene glycol (PEG) linker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound molecule serves as a flexible and hydrophilic linker, and its terminal carboxylic acid group allows for covalent conjugation to a ligand for a protein of interest (POI).[1][2][3]
This document provides detailed application notes and protocols for the conjugation of this compound to a target protein ligand, a critical step in the synthesis of PROTACs for targeted protein degradation.
Principle of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Target Protein Ligand
This protocol describes the activation of the carboxylic acid group on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated linker is then reacted with a primary amine on the target protein ligand.
Materials:
-
This compound
-
Target protein ligand with a primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine containing buffer like HEPES
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to final concentrations of 200 mM and 500 mM, respectively. Prepare these solutions fresh.
-
Add the this compound solution to the EDC/NHS solution at a 1:2:5 molar ratio (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
Step 2: Conjugation to the Target Protein Ligand
-
Dissolve the amine-containing target protein ligand in Coupling Buffer. The concentration will depend on the specific ligand.
-
Add the activated this compound solution from Step 1 to the ligand solution. A typical starting molar excess of the activated linker is 1.5 to 5-fold over the ligand.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
Step 4: Purification of the Conjugate
-
Purify the this compound-ligand conjugate from unreacted components and byproducts using a suitable chromatography method. Size-exclusion chromatography can separate based on size, while reversed-phase HPLC is effective for separating molecules with different polarities.
Step 5: Characterization
-
Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry and NMR.
Data Presentation
Table 1: Molar Ratios and Reaction Conditions for EDC/NHS Coupling
| Reagent | Recommended Molar Ratio (to Ligand) | Recommended Concentration | Buffer | pH | Incubation Time | Temperature (°C) |
| Activation Step | ||||||
| This compound | 1.5 - 5 | 100 mM (stock) | Anhydrous DMF/DMSO | N/A | 15 - 30 min | 25 |
| EDC | 3 - 10 | 200 mM (stock) | 0.1 M MES | 4.7 - 6.0 | 15 - 30 min | 25 |
| NHS/sulfo-NHS | 7.5 - 25 | 500 mM (stock) | 0.1 M MES | 4.7 - 6.0 | 15 - 30 min | 25 |
| Conjugation Step | ||||||
| Target Protein Ligand | 1 | Varies | PBS or HEPES | 7.2 - 7.5 | 2 - 4 hours | 25 |
| Quenching Step | ||||||
| Tris or Hydroxylamine | 10 - 50 | 1 M (stock) | N/A | 8.0 - 8.5 | 15 min | 25 |
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow: Synthesis of a PROTAC
Caption: General workflow for the synthesis of a PROTAC molecule.
Logical Relationship: Two-Step EDC/NHS Coupling
Caption: Two-step EDC/NHS carbodiimide crosslinking chemistry.
References
F-PEG2-SO2-COOH for linking to E3 ligase ligands like Cereblon or VHL
Application Notes: F-PEG2-SO2-COOH for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1][2] They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker that connects the two ligands.[4]
The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[4][5] Among various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design due to their ability to enhance solubility and modulate pharmacokinetics.[4]
This document provides detailed application notes for the this compound linker, a functionalized PEG linker designed for covalent conjugation to E3 ligase ligands like those for Cereblon (CRBN) and von Hippel-Lindau (VHL).
Properties of the this compound Linker
This compound is a PEG-based PROTAC linker featuring a two-unit ethylene glycol chain, a sulfone group, and a terminal carboxylic acid.[6][7] Each component imparts specific properties beneficial for PROTAC design:
-
PEG Moiety : The hydrophilic PEG chain generally improves the solubility of the often large and lipophilic PROTAC molecule, a common challenge in degrader development.[4]
-
Sulfone Group (SO2) : This group can introduce a degree of conformational rigidity and influence the linker's spatial orientation.
-
Carboxylic Acid (COOH) : This terminal functional group serves as a versatile chemical handle for conjugation, most commonly forming a stable amide bond with an amine-functionalized E3 ligase ligand or POI ligand.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | [9] |
| Molecular Formula | C8H15FO6S | [9] |
| Molecular Weight | 258.27 g/mol | [9] |
| Appearance | Varies (typically solid or oil) | - |
Application in Linking to E3 Ligase Ligands
The terminal carboxylic acid of this compound is ideal for coupling with amine-functionalized ligands for Cereblon and VHL using standard peptide coupling chemistry.
Linking to Cereblon (CRBN) Ligands
Cereblon is one of the most frequently hijacked E3 ligases in PROTAC design.[10] Its ligands are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[11][12] These ligands are often functionalized with an amine group at various positions, which serves as the attachment point for the linker.[10][13] The choice of attachment point can significantly impact the stability and degradation profile of the resulting PROTAC.[10]
General Reaction Scheme: The conjugation is typically achieved via an amide bond formation reaction between the carboxylic acid of the linker and an amine on the CRBN ligand, facilitated by coupling reagents like HATU or EDC/HOBt.
Linking to von Hippel-Lindau (VHL) Ligands
VHL is another widely used E3 ligase in the PROTAC field.[14][15] VHL ligands are commonly derived from a (2S,4R)-4-hydroxyproline (Hyp) scaffold that mimics the binding motif of the Hypoxia-Inducible Factor 1α (HIF-1α) protein.[14][16] The phenyl group of the VHL ligand is a frequently used exit vector for linker attachment.[16] Optimizing the linker is particularly crucial for VHL-based PROTACs to ensure cell permeability, as these molecules often need to adopt folded conformations to shield polar surface areas.[17][18]
General Reaction Scheme: Similar to CRBN ligands, amine-functionalized VHL ligands can be coupled to the this compound linker using standard amide coupling conditions.
Quantitative Data for PEG-Based PROTACs
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The binding affinity (Kd) of the ligands to their respective proteins is also a critical parameter. The following tables summarize representative data for PROTACs utilizing PEG linkers to provide a benchmark for performance.
Table 2: Performance of Representative Cereblon-Based PROTACs with PEG Linkers
| PROTAC | Target | E3 Ligase | Linker | DC50 | Dmax | Cell Line |
| CP-10 [19][20] | CDK6 | Cereblon | PEG1 | 2.1 nM | >89% | U251 |
| PROTAC 17 [20] | BCR-ABL | Cereblon | PEG-containing | 0.18 nM | N/A | K562 |
| ARV-825 [20] | BRD4 | Cereblon | PEG-containing | <1 nM | >95% | BL cells |
| B03 [2] | CDK9 | Cereblon | PEG | 7.62 nM | N/A | MV4-11 |
Table 3: Performance of Representative VHL-Based PROTACs with PEG Linkers
| PROTAC | Target | E3 Ligase | Ligand Affinity (Kd) | DC50 | Dmax | Cell Line |
| GP262 [21] | p110γ | VHL | N/A | 42.23 nM | 88.6% | MDA-MB-231 |
| GP262 [21] | mTOR | VHL | N/A | 45.4 nM | 74.9% | MDA-MB-231 |
| Compound 58 [14] | CRBN | VHL | N/A | 200 nM | 75-88% | N/A |
Detailed Experimental Protocols
Protocol 4.1: General Protocol for Amide Coupling
This protocol describes the conjugation of this compound to an amine-functionalized E3 ligase ligand (E3-NH2).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2 or VH032-NH2)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.0 equivalent) to the reaction mixture.
-
Add DIPEA (3.0 equivalents) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired E3 ligase ligand-linker conjugate.
Protocol 4.2: Western Blotting for Protein Degradation Assay
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[22]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: The next day, treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 16-24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, incubate on ice for 15 minutes, and then scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Visualizations and Workflows
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Biopharma PEG [biochempeg.com]
- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. F-Peg2-SO2-CH2cooh | C8H15FO6S | CID 162642562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligands for cereblon: 2017-2021 patent overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide for F-PEG2-SO2-COOH Bioconjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed guide for the bioconjugation of molecules containing primary amines (e.g., proteins, antibodies, peptides) using the bifunctional linker, F-PEG2-SO2-COOH. This linker possesses a terminal carboxylic acid that can be activated to a highly reactive N-hydroxysuccinimide (NHS) ester. The resulting NHS ester readily reacts with primary amines on biomolecules to form stable amide bonds. The inclusion of a hydrophilic two-unit polyethylene glycol (PEG2) spacer enhances solubility and can reduce immunogenicity of the resulting conjugate. The sulfone (SO2) group and the terminal fluorine (F) are stable moieties that are key components of this specific linker's structure. This protocol outlines a two-stage process: the activation of the this compound linker and its subsequent conjugation to a target protein.
Reaction Principle
The bioconjugation process involves two key chemical steps:
-
Activation of this compound: The carboxylic acid group of the linker is reacted with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester.[1][2][3] This two-step activation is preferred as it increases the efficiency of the conjugation and allows for better control over the reaction.[3]
-
Conjugation to the Biomolecule: The NHS ester of this compound is then introduced to the amine-containing biomolecule (e.g., a protein). The primary amine groups (typically from lysine residues or the N-terminus of the protein) act as nucleophiles, attacking the NHS ester and forming a stable amide bond, releasing NHS as a byproduct.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound bioconjugation reaction. These values are starting points and may require optimization for specific applications.
| Parameter | Activation Step | Conjugation Step |
| Reagents | This compound, EDC, NHS | Activated F-PEG2-SO2-NHS, Protein |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5 : 3 (Recommended) | - |
| Molar Ratio (Protein:Linker) | - | 1 : 5-20 (Optimization may be needed) |
| Solvent | Anhydrous DMF or DMSO | Aqueous Buffer (e.g., PBS, Bicarbonate) |
| pH | Not critical (anhydrous) | 7.2 - 8.5[2][4] |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 1 - 4 hours | 1 - 4 hours (or overnight at 4°C) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the activation of this compound and its subsequent conjugation to a protein.
Part 1: Activation of this compound to F-PEG2-SO2-NHS Ester
This protocol describes the in-situ generation of the amine-reactive NHS ester of the this compound linker.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Argon or Nitrogen gas (optional, for maintaining anhydrous conditions)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of your reaction.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use, as EDC is moisture-sensitive.[2]
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add NHS to the reaction tube. A 3-fold molar excess over this compound is recommended.
-
Add EDC to the reaction tube. A 1.5-fold molar excess over this compound is recommended.
-
Vortex the mixture gently to ensure all components are dissolved.
-
If desired, flush the tube with argon or nitrogen gas to displace air and then seal the tube.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Use of Activated Linker:
-
The resulting solution containing the activated F-PEG2-SO2-NHS ester is now ready for direct use in the bioconjugation reaction described in Part 2. It is recommended to use the activated linker solution immediately.
-
Part 2: Bioconjugation of Activated F-PEG2-SO2-NHS Ester to a Protein
This protocol details the conjugation of the activated linker to a protein containing primary amines.
Materials:
-
Activated F-PEG2-SO2-NHS ester solution (from Part 1)
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or 0.1 M Sodium Bicarbonate buffer pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0, 1 M Glycine, or 1 M Hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an appropriate amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester.
-
The concentration of the protein should ideally be 2-10 mg/mL for efficient conjugation.
-
-
Conjugation Reaction:
-
Add the desired volume of the activated F-PEG2-SO2-NHS ester solution (from Part 1) to the protein solution. The molar ratio of linker to protein will need to be optimized, but a starting point of a 5 to 20-fold molar excess of the linker is recommended.
-
Gently mix the reaction solution immediately after adding the linker.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle stirring or rocking. Protect from light if the linker or protein is light-sensitive.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will react with any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove the excess, unreacted linker and byproducts by purifying the conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting Column: This is a highly effective method for separating the larger protein conjugate from smaller molecules.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove small molecules.
-
Tangential Flow Filtration (TFF): Suitable for larger scale purifications.[5]
-
-
-
Characterization of the Conjugate:
-
The purified conjugate should be characterized to determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein. This can be assessed by various analytical techniques, including:
-
-
Storage:
-
Store the purified bioconjugate under appropriate conditions for the specific protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound bioconjugation.
Signaling Pathway of the Reaction
Caption: Chemical pathway of EDC/NHS mediated amine coupling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. F-PEG2-COOH [myskinrecipes.com]
Applications of F-PEG2-SO2-COOH in the Development of Novel PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[1]
This document details the application of F-PEG2-SO2-COOH, a novel polyethylene glycol (PEG)-based linker, in the development of next-generation PROTACs. This linker incorporates a fluorine atom and a sulfone group, bestowing unique properties that can be leveraged to optimize PROTAC performance. The fluorine can enhance metabolic stability and modulate membrane permeability, while the sulfone group can influence conformation and polarity.[3][4]
Physicochemical Properties of this compound
The this compound linker possesses a distinct combination of features that can be advantageous in PROTAC design. A summary of its computed physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C8H15FO6S | [5] |
| Molecular Weight | 258.26 g/mol | [5] |
| XLogP3 | -0.8 | [6] |
| Topological Polar Surface Area (TPSA) | 98.3 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 7 | [6] |
This data is illustrative and based on computational models.
Key Advantages of Incorporating this compound in PROTAC Design
-
Modulated Permeability: The presence of fluorine can influence the lipophilicity and membrane permeability of the resulting PROTAC. Strategic fluorination has been shown to enhance cell permeability by promoting conformations that shield polar surface area.[3][7]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally stable, which can increase the metabolic stability of the linker and, consequently, the overall PROTAC molecule.
-
Improved Physicochemical Properties: The PEG component enhances solubility, a common challenge in PROTAC development.[8] The sulfone group, being a polar and rigid moiety, can influence the linker's conformation, potentially leading to more favorable ternary complex formation.[9]
-
Synthetic Tractability: The terminal carboxylic acid provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand using standard amide coupling chemistries.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PROTACs developed with this compound and the workflows for their characterization.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 4. tebubio.com [tebubio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. F-Peg2-SO2-CH2cooh | C8H15FO6S | CID 162642562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-PEG2-SO2-COOH in the Development of Fluorescently Labeled PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A key component of a PROTAC is the linker, which connects a target protein ligand to an E3 ubiquitin ligase ligand. The nature of this linker is critical, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), all of which are determinants of its degradation efficiency.
The F-PEG2-SO2-COOH is a bifunctional linker featuring a short polyethylene glycol (PEG) chain, a sulfone group, and a terminal carboxylic acid. The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The sulfone moiety can contribute to the linker's conformational rigidity and metabolic stability. The terminal carboxylic acid provides a convenient handle for conjugation to other molecules, such as fluorescent dyes or protein ligands, typically through the formation of a stable amide bond with an amine-containing partner.
Fluorescently labeling PROTACs is an invaluable strategy for their development and characterization. It enables direct visualization of the PROTAC's cellular uptake, distribution, and target engagement. Furthermore, fluorescently labeled PROTACs are instrumental in various biophysical and cell-based assays, such as fluorescence polarization and live-cell imaging, to quantify binding affinities and monitor protein degradation in real-time. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of fluorescently labeled PROTACs.
Data Presentation: Physicochemical and Performance Characteristics of a Representative Fluorescently Labeled PROTAC
The following table summarizes representative quantitative data for a hypothetical fluorescently labeled PROTAC synthesized using the this compound linker. These values are provided as a general guide and will vary depending on the specific protein of interest (POI), E3 ligase ligand, and fluorophore used.
| Parameter | Representative Value | Method of Determination |
| PROTAC Molecular Weight | 800 - 1200 Da | Mass Spectrometry |
| Fluorophore Excitation Max | 488 nm | Spectrofluorometry |
| Fluorophore Emission Max | 520 nm | Spectrofluorometry |
| Quantum Yield | 0.6 - 0.9 | Comparative Method |
| Labeling Efficiency | > 90% | HPLC, Mass Spectrometry |
| Binary Binding Affinity (PROTAC to POI) | 10 - 200 nM (Kd) | Fluorescence Polarization |
| Binary Binding Affinity (PROTAC to E3 Ligase) | 50 - 500 nM (Kd) | Fluorescence Polarization |
| Ternary Complex Dissociation Constant (Kd) | 5 - 100 nM | Fluorescence Polarization |
| Cellular Permeability | Moderate to High | Cellular Uptake Assays |
| Half-maximal Degradation Conc. (DC50) | 1 - 100 nM | Western Blot, In-Cell Western |
| Maximal Degradation (Dmax) | > 80% | Western Blot, In-Cell Western |
| Time to 50% Degradation (DT50) | 2 - 8 hours | Live-Cell Imaging |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescently Labeled PROTAC using this compound
This protocol describes a general two-step synthesis for creating a fluorescently labeled PROTAC. It assumes the use of an amine-functionalized fluorophore and an amine-functionalized E3 ligase ligand, with the protein of interest (POI) ligand containing a suitable functional group for the final coupling.
Materials:
-
This compound
-
Amine-reactive fluorophore (e.g., Alexa Fluor™ 488 NHS Ester)
-
POI ligand with a free amine group
-
E3 ligase ligand with a free amine group (e.g., a derivative of pomalidomide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
Step 1: Conjugation of Fluorophore to this compound Linker
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid group.
-
In a separate vial, dissolve the amine-reactive fluorophore (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.
-
Add the activated linker solution to the fluorophore solution and stir overnight at room temperature in the dark.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the fluorophore-linker conjugate by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
Step 2: Conjugation of POI Ligand and E3 Ligase Ligand to the Fluorophore-Linker
-
Activate the remaining carboxylic acid on the fluorophore-linker conjugate using DCC and NHS as described in Step 1.
-
Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF with TEA (2 equivalents).
-
Add the activated fluorophore-linker to the POI ligand solution and stir for 4-6 hours at room temperature.
-
Monitor the formation of the intermediate product by LC-MS.
-
To the same reaction mixture, add the amine-containing E3 ligase ligand (1.1 equivalents) and continue stirring overnight at room temperature.
-
Monitor the formation of the final fluorescent PROTAC by LC-MS.
-
Purify the final product by reverse-phase HPLC.
-
Characterize the purified fluorescent PROTAC by high-resolution mass spectrometry and NMR.
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol is designed to measure the binding affinity and cooperativity of the fluorescently labeled PROTAC in forming a ternary complex with the target protein and the E3 ligase.
Materials:
-
Fluorescently labeled PROTAC
-
Purified recombinant target protein (POI)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of the fluorescent PROTAC in DMSO and dilute it in the assay buffer to a final concentration of 10-20 nM.
-
Binary Binding (PROTAC-POI):
-
Add a fixed concentration of the fluorescent PROTAC to wells containing serial dilutions of the POI.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the fluorescence polarization.
-
Plot the change in millipolarization (mP) against the POI concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Binary Binding (PROTAC-E3 Ligase):
-
Repeat the process from step 2, but with serial dilutions of the E3 ligase complex.
-
-
Ternary Complex Formation:
-
Prepare a solution containing the fluorescent PROTAC at its Kd for the POI and a saturating concentration of the POI.
-
Add this pre-formed binary complex to wells containing serial dilutions of the E3 ligase complex.
-
Incubate and measure fluorescence polarization as before.
-
A significant increase in mP upon addition of the E3 ligase indicates the formation of a ternary complex.
-
The data can be analyzed to determine the affinity of the E3 ligase for the PROTAC-POI binary complex.
-
Protocol 3: Live-Cell Imaging of PROTAC-Mediated Protein Degradation
This protocol allows for the real-time visualization and quantification of target protein degradation in living cells.
Materials:
-
Cell line expressing the target protein (endogenously or as a fluorescent fusion protein, e.g., GFP-POI)
-
Fluorescently labeled PROTAC
-
Live-cell imaging medium
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Seed the cells in a glass-bottom imaging dish or multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of the fluorescently labeled PROTAC. Include a vehicle control (e.g., DMSO).
-
Place the dish or plate on the microscope stage and allow it to equilibrate.
-
Acquire images in the appropriate fluorescent channels (one for the fluorescent PROTAC and one for the GFP-tagged POI, if applicable) and a brightfield or phase-contrast channel at regular intervals (e.g., every 30 minutes) for up to 24 hours.
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity of both the PROTAC and the target protein over time.
-
Normalize the fluorescence intensity of the target protein to its initial value (time zero).
-
Plot the normalized target protein intensity against time to generate degradation curves. From these curves, parameters such as DC50, Dmax, and the rate of degradation can be determined.
Visualization of Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: General mechanism of action for a fluorescently labeled PROTAC.
Experimental Workflow for Fluorescent PROTAC Evaluation
Caption: A typical experimental workflow for the development and evaluation of a fluorescently labeled PROTAC.
EGFR Signaling Pathway Targeted by a PROTAC
Caption: An EGFR-targeting PROTAC induces degradation of the receptor, thereby inhibiting downstream pro-survival signaling pathways.[1][2]
References
Application Notes and Protocols for the Characterization of F-PEG2-SO2-COOH Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[4][5]
This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing the F-PEG2-SO2-COOH linker. This linker is a polyethylene glycol (PEG)-based linker, which is often utilized to improve the solubility and pharmacokinetic properties of PROTACs.[6][7][8] The protocols outlined below cover essential analytical techniques for confirming the identity, purity, and functional characteristics of these molecules.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Physicochemical Properties and Purity Assessment
The physicochemical properties of a PROTAC, such as solubility and permeability, are heavily influenced by its linker. PEG-based linkers like this compound are generally incorporated to enhance aqueous solubility.[9][10] However, a balance must be struck, as excessive hydrophilicity can hinder cell permeability.[9]
Table 1: Representative Physicochemical and Purity Data for a this compound containing PROTAC
| Parameter | Value | Method |
| Molecular Weight | Varies | LC-MS |
| Purity | >95% | HPLC-UV |
| Aqueous Solubility | 50 µM | Kinetic Solubility Assay |
| LogD (pH 7.4) | 3.5 | Shake-flask method |
| Cell Permeability (Papp) | 5 x 10⁻⁶ cm/s | PAMPA |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific warhead and E3 ligase ligand attached to the this compound linker.
Experimental Protocol 1: HPLC Analysis for Purity Determination
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) with UV detection to assess the purity of a synthesized PROTAC.
Materials and Reagents
-
PROTAC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
HPLC system with UV detector
Procedure
-
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 10-50 µM.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
UV Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophores in the PROTAC)
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Data Analysis:
-
Integrate the peak area of the main PROTAC peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Caption: Workflow for PROTAC purity analysis using HPLC.
Experimental Protocol 2: LC-MS/MS for Identity Confirmation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for confirming the molecular weight of the synthesized PROTAC and for its quantification in biological matrices.[11][12]
Materials and Reagents
-
PROTAC sample
-
LC-MS/MS system (e.g., tandem quadrupole)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard (IS), if performing quantification
-
Biological matrix (e.g., plasma, cell lysate) for quantitative analysis
Procedure
-
Identity Confirmation (Infusion):
-
Prepare a ~1 µM solution of the PROTAC in 50:50 ACN:water with 0.1% FA.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to confirm the [M+H]⁺ adduct.
-
-
LC-MS/MS Method Development (for quantification):
-
Optimize MS parameters (e.g., ion source temperature, ionizing energy) to minimize in-source fragmentation of the linker.[13]
-
Select precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Develop a chromatographic method similar to the HPLC protocol, but with a faster gradient for higher throughput.
-
-
Sample Preparation for Quantification in Plasma:
-
To 20 µL of plasma, add 60 µL of ACN containing the internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[14]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating from the calibration curve.
-
Experimental Protocol 3: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the connectivity of the warhead, linker, and E3 ligase ligand.[][16]
Materials and Reagents
-
PROTAC sample (1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure
-
Sample Preparation:
-
Dissolve the PROTAC sample in ~0.6 mL of deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons and confirm the structure.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the peaks to the corresponding atoms in the PROTAC structure.
-
Confirm the presence of characteristic peaks for the this compound linker.
-
Ternary Complex Formation and Cellular Activity
The efficacy of a PROTAC is dependent on its ability to form a stable ternary complex.[17][18] Several biophysical techniques can be used to characterize this complex.
Table 2: Representative Ternary Complex and Cellular Activity Data
| Parameter | Value | Method |
| Binary Binding (PROTAC to POI) | K_D = 100 nM | SPR |
| Binary Binding (PROTAC to E3 Ligase) | K_D = 500 nM | SPR |
| Ternary Complex Affinity | K_D = 20 nM | SPR |
| Cooperativity (α) | 5 | Calculated from SPR data |
| DC₅₀ (Degradation Concentration) | 25 nM | Western Blot |
| Dₘₐₓ (Maximum Degradation) | >90% | Western Blot |
Note: The data presented in this table is for illustrative purposes.
Experimental Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[18][19][20][21]
Materials and Reagents
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5)
-
E3 ligase and target protein (POI)
-
PROTAC sample
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface via amine coupling. This allows for the screening of multiple PROTACs and POIs against a single surface.[18]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K_D).
-
Similarly, determine the binary K_D of the PROTAC for the POI in a separate experiment (e.g., by immobilizing the POI).
-
-
Ternary Complex Analysis:
-
Prepare a series of PROTAC concentrations.
-
Pre-incubate each PROTAC concentration with a saturating concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model to determine the ternary complex affinity (K_D_ternary).[21]
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = K_D_binary (PROTAC to POI) / K_D_ternary.[18] A value of α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other.
-
Caption: Workflow for analyzing ternary complex formation using SPR.
Representative Signaling Pathway Targeted by PROTACs
PROTACs are being developed to target proteins in various disease-related signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[22]
Caption: The PI3K/AKT/mTOR signaling pathway with potential points of intervention by PROTACs.
References
- 1. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]
- 2. Targeted Degradation of Proteins by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Monodispersed Carboxylic Acid(COOH) PEG - Biopharma PEG [biochempeg.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. lcms.cz [lcms.cz]
- 16. chemrxiv.org [chemrxiv.org]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of F-PEG2-SO2-COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-PEG2-SO2-COOH is a bifunctional linker containing a fluoro group, a two-unit polyethylene glycol (PEG) chain, a sulfone group, and a carboxylic acid. This compound and its conjugates are of interest in pharmaceutical and biopharmaceutical research, often used in the development of targeted therapies and bioconjugates. Accurate characterization of these conjugates is critical for understanding their structure, purity, and stability. This document provides detailed application notes and protocols for the analysis of this compound and its conjugates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure
This compound
-
Molecular Formula: C₈H₁₅FO₆S[1]
-
Molecular Weight: 258.27 g/mol [1]
-
IUPAC Name: 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid[1]
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the identity of this compound conjugates. Electrospray ionization (ESI) is a suitable ionization method for this class of molecules.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve 1 mg of the this compound conjugate in 1 mL of a suitable solvent (e.g., acetonitrile, methanol, or water).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a dilution series to determine the optimal concentration for analysis (typically in the range of 1-10 µg/mL).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters (ESI):
-
Ionization Mode: Positive or Negative ion mode (negative mode is often suitable for carboxylic acids).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100 - 1000.
-
Data Presentation: Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for the parent molecule in both positive and negative ionization modes.
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₆FO₆S⁺ | 259.06 |
| [M+Na]⁺ | C₈H₁₅FO₆SNa⁺ | 281.04 |
| [M-H]⁻ | C₈H₁₄FO₆S⁻ | 257.05 |
Note: The actual observed m/z values may vary slightly depending on instrument calibration.
Experimental Workflow: Mass Spectrometry
References
Application Notes & Protocols: Stoichiometric Considerations for F-PEG2-SO2-COOH Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyethylene glycol (PEG) linkers are widely used in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs, can enhance solubility, extend circulation half-life, and reduce immunogenicity.[1][2][3] The F-PEG2-SO2-COOH linker is a functionalized PEG reagent designed for conjugation to amine-containing molecules. This linker features a terminal carboxylic acid (-COOH) group, which is the primary reactive site for forming a stable amide bond with primary amines (-NH2), such as those found on the surface of proteins (e.g., lysine residues) or on other functionalized molecules.[4]
These application notes provide detailed protocols and stoichiometric considerations for the successful coupling of this compound to primary amines using the well-established carbodiimide chemistry, a robust and versatile method for amide bond formation.[5]
Principle of Carboxyl-Amine Coupling
The conjugation of the this compound linker to a primary amine is typically achieved by activating the carboxylic acid group to make it susceptible to nucleophilic attack by the amine. The most common and efficient method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]
The reaction proceeds in two main stages:
-
Activation: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[6]
-
Amine Reaction:
-
One-Pot Method: The O-acylisourea intermediate can react directly with a primary amine to form a stable amide bond.
-
Two-Step Method (Recommended): To improve efficiency and stability, NHS or Sulfo-NHS is added to the reaction. It reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines at a slightly basic pH to form the final amide bond.[6][7]
-
The two-step process involving NHS is generally preferred as it allows for better control over the reaction, especially when working with complex biomolecules. It enables the activation step to be performed under optimal acidic conditions (pH 4.5-6.0) and the subsequent amine coupling at a more favorable physiological or slightly basic pH (7.2-8.0).[7]
Stoichiometry and Reaction Parameters
Optimizing the molar ratios of reactants is critical for achieving high coupling efficiency while minimizing side reactions or modification of the target molecule. The ideal stoichiometry depends on the concentration and reactivity of the amine-containing substrate. For complex proteins with multiple accessible amines, using a molar excess of the PEG linker helps drive the reaction to the desired degree of labeling.[8]
Table 1: General Stoichiometric Ratios for PEG-COOH Coupling
| Reactants (Molar Ratio) | Small Molecule Target | Protein/Antibody Target | Rationale | References |
| PEG-COOH : Amine-Molecule | 1:1 to 1.5:1 | 5:1 to 20:1 molar excess | A higher excess is used for proteins to ensure sufficient labeling of accessible amine sites.[8] | [8][9] |
| PEG-COOH : EDC : NHS | 1 : 1.5 : 1.5 | 1 : 2 : 2 | Excess coupling agents ensure efficient activation of the carboxylic acid. | [7][9] |
Table 2: Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step | Rationale | References |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | EDC activation is most efficient at acidic pH, while amine coupling is favored at neutral to slightly basic pH.[7] | [6][7][10][11] |
| Buffer | MES or Acetate | PBS or Borate | Use non-amine containing buffers. MES is ideal for the activation step. PBS is common for the coupling step. Avoid Tris or Glycine.[12] | [7][12] |
| Temperature | Room Temperature | Room Temperature or 4°C | Reactions are typically performed at room temperature for efficiency. Lower temperatures can be used to slow down hydrolysis and for sensitive proteins. | [8][9] |
| Reaction Time | 15 - 30 minutes | 2 hours to Overnight | Activation is rapid. Coupling time can be extended to maximize yield, especially with dilute reactants. | [7][8][9][10] |
| Solvent | Anhydrous DMF or DMSO | Aqueous Buffer (with <10% organic solvent) | The PEG linker is often dissolved in an organic solvent before being added to the aqueous reaction buffer. High concentrations of organic solvent can denature proteins.[8] | [8][9][10][11] |
Detailed Experimental Protocol: Two-Step EDC/NHS Coupling
This protocol is optimized for coupling this compound to an amine-containing protein. Adjustments may be necessary for small molecule conjugation.
Materials and Equipment
-
This compound Linker
-
Amine-containing protein (or other molecule)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Purification system: Size-Exclusion Chromatography (SEC) column, dialysis cassette, or centrifugal filter units appropriate for the conjugate size.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. youtube.com [youtube.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. encapsula.com [encapsula.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: F-PEG2-SO2-COOH Conjugation Reactions
Welcome to the technical support center for F-PEG2-SO2-COOH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the conjugation of this fluorinated polyethylene glycol (PEG) linker to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
The conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide, is typically achieved through a two-step carbodiimide coupling reaction.
-
Carboxylic Acid Activation: The terminal carboxylic acid (-COOH) of the this compound linker is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate.
-
Amine Coupling: The NHS ester of this compound then reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
The presence of the electron-withdrawing sulfonyl (-SO2-) group can influence the reactivity of the adjacent carboxylic acid, potentially impacting the efficiency of the activation and coupling steps. The fluorinated PEG chain is designed to enhance the solubility and stability of the resulting conjugate.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it at -5°C in a dry environment, protected from sunlight.[2] Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis of the carboxylic acid group. For ease of handling, it is advisable to prepare stock solutions in an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Troubleshooting Guide
This section addresses common problems encountered during this compound conjugation reactions, providing potential causes and solutions in a question-and-answer format.
Low Conjugation Yield
Q3: We are observing a very low yield of our final conjugate. What are the potential causes and how can we improve it?
Low conjugation yield is a frequent issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Inefficient Carboxylic Acid Activation
The activation of the carboxylic acid on this compound with EDC/NHS is a critical step and is highly pH-dependent.
-
Solution:
-
Optimize Activation pH: The activation reaction is most efficient at a pH between 4.5 and 7.2. Using a buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) at a pH of 5.0-6.0 is highly recommended for the activation step.
-
Use Fresh Reagents: EDC is moisture-sensitive and can hydrolyze over time. Always use freshly prepared EDC and NHS/Sulfo-NHS solutions for each experiment.
-
Molar Ratio of Reagents: Ensure an adequate molar excess of EDC and NHS over this compound. A common starting point is a 2- to 10-fold molar excess of both EDC and NHS.
-
Potential Cause 2: Hydrolysis of the NHS Ester Intermediate
The NHS ester of this compound is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid.
-
Solution:
-
Control Reaction pH: The rate of NHS ester hydrolysis increases significantly with rising pH. While the subsequent amine coupling reaction is more efficient at a pH of 7.2-8.5, it's a trade-off with the stability of the NHS ester. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][4]
-
Two-Step vs. One-Pot Reaction: Perform a two-step conjugation. First, activate the this compound at the optimal acidic pH. Then, either purify the activated linker or immediately change the buffer to the optimal pH for the amine coupling step.
-
Minimize Reaction Time: Do not leave the activated this compound in an aqueous buffer for extended periods before adding the amine-containing molecule.
-
Potential Cause 3: Suboptimal Amine Coupling Conditions
The reaction between the activated this compound and the primary amine is also pH-dependent.
-
Solution:
-
Optimize Coupling pH: The amine coupling reaction is most efficient at a pH between 7.2 and 8.5. At this pH, the primary amines are deprotonated and more nucleophilic. A common choice is a phosphate-buffered saline (PBS).
-
Amine Concentration: A higher concentration of the amine-containing molecule can drive the reaction towards product formation.
-
Potential Cause 4: Competing Side Reactions
Besides hydrolysis, other side reactions can reduce the yield of the desired conjugate.
-
Solution:
-
Avoid Amine-Containing Buffers: Do not use buffers that contain primary amines, such as Tris or glycine, during the activation or coupling steps, as they will compete with the target molecule for reaction with the activated linker.[5]
-
EDC-Mediated Side Products: At higher pH and with high concentrations of EDC, EDC can react directly with amines to form an N-acylisourea byproduct. Using a two-step procedure and optimizing the EDC concentration can minimize this.
-
Table 1: Troubleshooting Low Conjugation Yield
| Potential Cause | Key Parameters to Check | Recommended Action |
| Inefficient Activation | Activation buffer pH, Freshness of EDC/NHS, Molar ratios | Use MES buffer (pH 5.0-6.0). Prepare fresh EDC/NHS solutions. Use a 2-10 fold molar excess of EDC/NHS. |
| NHS Ester Hydrolysis | pH of reaction buffer, Time between activation and coupling | Perform a two-step reaction. Adjust pH to 7.2-8.5 immediately before adding the amine. Minimize delay. |
| Suboptimal Coupling | Coupling buffer pH, Concentration of amine | Use PBS (pH 7.2-8.5). Increase the concentration of the amine-containing molecule if possible. |
| Side Reactions | Buffer composition, EDC concentration | Avoid amine-containing buffers (e.g., Tris, Glycine). Optimize EDC concentration and consider a two-step protocol. |
Solubility and Aggregation Issues
Q4: My protein-linker conjugate is precipitating out of solution during or after the reaction. What can I do?
Precipitation or aggregation of the conjugate can be a significant problem, often leading to loss of product and difficulty in purification.
-
Solution:
-
Solubility of this compound: While the PEG component of this compound is intended to enhance water solubility, the overall solubility of the linker and the final conjugate can be influenced by the properties of the target molecule.[1] Ensure that the this compound is fully dissolved in an appropriate solvent before adding it to the reaction mixture.
-
Optimize Protein Concentration: High concentrations of proteins can be more prone to aggregation, especially after modification. Try performing the conjugation reaction at a lower protein concentration.
-
Inclusion of Excipients: Consider adding stabilizing excipients, such as arginine or polysorbate, to the reaction and purification buffers to prevent aggregation.
-
pH Considerations: The pH of the solution can affect the solubility of both the linker and the protein. Ensure the pH is not close to the isoelectric point (pI) of the protein, where it is least soluble.
-
Experimental Protocols
General Two-Step Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.
Materials:
-
This compound
-
Protein with primary amine(s)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
In a reaction tube, add the this compound solution to the Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Protein
-
Prepare the protein in the Coupling Buffer.
-
Optional but recommended: To remove excess EDC and byproducts, pass the activated this compound solution through a desalting column equilibrated with the Coupling Buffer.
-
Add the activated this compound to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify the conjugate from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
Characterization:
The resulting conjugate can be characterized by various analytical methods, including SDS-PAGE to observe the increase in molecular weight, UV-Vis spectroscopy, and mass spectrometry to confirm the conjugation and determine the degree of labeling.[6]
Visualizing the Workflow and Logic
Diagram 1: this compound Conjugation Workflow
Caption: A general workflow for the two-step conjugation of this compound to an amine-containing protein.
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.
References
- 1. F-PEG2-SO2-CH2COOH | BroadPharm [broadpharm.com]
- 2. This compound | Biopharma PEG [biochempeg.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yields of F-PEG2-SO2-COOH Based PROTACs
Welcome to the technical support center for the synthesis and optimization of PROTACs utilizing the F-PEG2-SO2-COOH linker. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals improve the yield and purity of their target degraders.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound based PROTACs, providing potential causes and actionable solutions.
Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?
A low yield in a multi-step synthesis can stem from inefficiencies at any stage. A systematic approach is crucial for identifying the bottleneck.
-
Step 1: Verify Starting Material Integrity:
-
Potential Issue: Degradation or impurity of the this compound linker, the E3 ligase ligand, or the protein of interest (POI) ligand.
-
Solution: Before starting the synthesis, confirm the identity and purity of all starting materials using techniques like NMR and LC-MS. Ensure the linker has been stored under the recommended conditions.
-
-
Step 2: Analyze the First Coupling Reaction (Amide Bond Formation):
-
Potential Issue: Incomplete reaction when coupling the carboxylic acid of the linker to an amine on one of the ligands.
-
Solution: Monitor the reaction progress by LC-MS. If conversion is low, consider optimizing the coupling reagents, base, solvent, and temperature. See the troubleshooting points below for more details.
-
-
Step 3: Evaluate the Second Coupling Reaction (Sulfonamide Bond Formation):
-
Potential Issue: Inefficient reaction between the sulfonyl fluoride of the linker and an amine on the other ligand. Sulfonyl fluorides are stable and may require specific conditions for activation.[1][2][3][4]
-
Solution: This step is often a critical point for yield loss. Ensure appropriate reaction conditions are used to facilitate the sulfonamide bond formation. See the specific troubleshooting questions for this reaction below.
-
-
Step 4: Assess Purification Efficiency:
-
Potential Issue: Significant product loss during purification steps. PROTACs with PEG linkers are often highly polar, which can lead to poor recovery from standard silica gel chromatography.[5]
-
Solution: Employ purification techniques suitable for polar molecules, such as reverse-phase HPLC or specialized chromatography columns.
-
Q2: I'm having trouble with the first coupling step – the amide bond formation with the linker's carboxylic acid. What can I do to improve the yield?
Inefficient amide coupling is a common problem. Here are several factors to consider:
-
Potential Cause 1: Inappropriate Coupling Reagents.
-
Solution: Standard coupling reagents like HATU/DIPEA are often effective. However, if you are experiencing low yields, consider switching to other reagents. A selection of common coupling agents is presented in the data table below.
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated esters and reduce efficiency. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Potential Cause 3: Poor Solvent Choice.
-
Solution: While DMF and DCM are commonly used, for challenging couplings in PROTAC synthesis, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates.
-
Q3: The second coupling step, the reaction of the sulfonyl fluoride with an amine, is not proceeding efficiently. How can I improve this?
The sulfonyl fluoride group is relatively stable and less reactive than a sulfonyl chloride, which means it often requires specific conditions to react efficiently with amines to form a sulfonamide.[1][2][3][4]
-
Potential Cause 1: Insufficient Activation of the Sulfonyl Fluoride.
-
Solution 1: Use of a Base: The reaction typically requires a base to facilitate the nucleophilic attack of the amine. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.
-
Solution 2: Lewis Acid Catalysis: For less reactive amines or to improve yields with challenging substrates, a Lewis acid catalyst can be employed. Calcium triflimide [Ca(NTf₂)₂] has been shown to effectively activate sulfonyl fluorides for reaction with a wide range of amines.[1][2][3]
-
-
Potential Cause 2: Unfavorable Reaction Conditions.
-
Solution: These reactions may require elevated temperatures (e.g., 60 °C) and extended reaction times (e.g., 24 hours) to achieve high conversion.[1][2][3] The choice of solvent is also critical; polar aprotic solvents like DMSO or alcoholic solvents such as tert-amyl alcohol have proven effective.[1][3][6]
-
Q4: I'm observing significant hydrolysis of my sulfonyl fluoride group. How can I prevent this?
While sulfonyl fluorides are generally more resistant to hydrolysis than sulfonyl chlorides, they are not completely inert, especially under certain conditions.[7][8]
-
Potential Cause 1: Presence of Water in Reaction Mixtures.
-
Solution: Use anhydrous solvents and reagents for all reaction steps involving the sulfonyl fluoride.
-
-
Potential Cause 2: Basic Conditions during Workup or Purification.
-
Solution: Avoid strongly basic conditions during aqueous workups. If purification is done using chromatography, ensure the mobile phase is not basic.
-
Q5: My reaction seems complete by LC-MS, but my isolated yield after purification is poor. What is causing this?
This issue often points to challenges during the purification process, a common problem for PEG-containing molecules.
-
Potential Cause: High Polarity of the PROTAC.
-
Solution: The PEG linker significantly increases the polarity of the PROTAC molecule.[5][9][10] These compounds can adhere strongly to normal-phase silica gel, leading to streaking, poor separation, and low recovery.
-
Reverse-Phase Chromatography: This is often the most effective method for purifying polar PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Alternative Stationary Phases: If reverse-phase is not an option, consider using a more polar stationary phase for normal-phase chromatography, such as diol or amino-functionalized silica.
-
-
Data Presentation
The following tables summarize quantitative data for common reactions involved in the synthesis of this compound based PROTACs.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Base (Typical) | Common Solvents | General Yield Range (%) |
| HATU | N/A | DIPEA | DMF, NMP | 70-95 |
| HBTU | N/A | DIPEA | DMF, DCM | 65-90 |
| EDC | HOBt | DIPEA, TEA | DCM, DMF | 60-85 |
| T3P | N/A | Pyridine, TEA | Ethyl Acetate, DCM | 70-95 |
Table 2: Conditions for Sulfonamide Formation from Sulfonyl Fluorides and Amines
| Amine Type | Conditions | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Aromatic/Heteroaromatic | Amine (2 equiv) | Ca(NTf₂)₂ (1 equiv) | t-amylOH | 60 | 70-95 | [1][2] |
| Primary Aliphatic | Amine (2 equiv) | Ca(NTf₂)₂ (1 equiv) | t-amylOH | 60 | 75-90 | [1][2] |
| Secondary Aliphatic | Amine (2 equiv) | Ca(NTf₂)₂ (1 equiv) | t-amylOH | 60 | 80-95 | [1][2] |
| Less Nucleophilic Amines | Amine (2 equiv) | HOBt (1 mol%), TMDS | DMSO | 25-60 | 85-99 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key coupling reactions in the synthesis of this compound based PROTACs.
Protocol 1: General Procedure for Amide Coupling
-
Reagent Preparation: Dissolve the amine-containing ligand (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF (0.1 M).
-
Addition of Coupling Reagents: To the stirred solution, add HATU (1.2 equiv) followed by DIPEA (3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the amide-linked intermediate.
Protocol 2: General Procedure for Sulfonamide Formation using Ca(NTf₂)₂
-
Reagent Preparation: In a dry vial, combine the sulfonyl fluoride-containing intermediate (1.0 equiv), the amine-containing ligand (2.0 equiv), and Ca(NTf₂)₂ (1.0 equiv).[1][2]
-
Solvent Addition: Add anhydrous tert-amyl alcohol (0.2 M).
-
Reaction: Seal the vial and stir the mixture at 60 °C for 24 hours.[1][2]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to yield the final PROTAC.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations discussed in this guide.
Caption: General workflow for the two-step synthesis of a PROTAC.
Caption: A logical guide for troubleshooting low-yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing F-PEG2-SO2-COOH and Amine Coupling Reactions
Welcome to the technical support center for the optimization of reaction conditions for F-PEG2-SO2-COOH and amine coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling this compound to an amine-containing molecule?
The coupling of this compound, a carboxylic acid-terminated PEG linker, to a primary amine is typically achieved through a two-step carbodiimide reaction. First, the carboxyl group on the PEG linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, the amine-containing molecule is added, and it reacts with the NHS ester to form a stable amide bond, linking the PEG to the molecule.[1][2]
Q2: What are the optimal pH conditions for the two-step coupling reaction?
The two steps of the reaction have different optimal pH ranges for maximum efficiency:
-
Activation Step (Carboxyl Activation with EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3][4][5] MES buffer is a suitable choice for this step as it does not contain amines or carboxylates that could interfere with the reaction.[2]
-
Coupling Step (Amine Reaction with NHS-activated PEG): The reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.2-8.5 .[3][4][6] Buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate are recommended.[4][7] It is crucial to avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[4][7][8]
Q3: What are the recommended molar ratios of EDC and NHS to the this compound?
A molar excess of EDC and NHS over the this compound is generally recommended to ensure efficient activation of the carboxylic acid. The optimal ratio can vary depending on the specific reactants and conditions, but a common starting point is a 5- to 20-fold molar excess of the coupling agents over the protein or molecule to be modified.[6] For example, a protocol might suggest using approximately 2 mM EDC and 5 mM NHS for a 1 mg/mL protein solution.[3]
Q4: How can I quench the reaction?
Quenching the reaction is important to stop the conjugation process and deactivate any remaining reactive molecules.
-
Quenching the EDC activation step: If you are performing a two-step reaction and want to remove excess EDC before adding your amine-containing molecule, you can add a thiol-containing compound like 2-mercaptoethanol (at a final concentration of 20 mM) or DTT.[3][7][9]
-
Quenching the final coupling reaction: To stop the overall reaction, you can add a primary amine-containing compound such as hydroxylamine, Tris, glycine, or ethanolamine.[3][4][5][10] These will react with and cap any unreacted NHS esters.
Q5: How should I purify the final PEGylated conjugate?
Several chromatography techniques can be used to purify the PEGylated product from unreacted PEG, native protein, and reaction byproducts. The choice of method depends on the properties of your conjugate.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from the smaller unreacted native protein and low molecular weight by-products.[][12]
-
Ion Exchange Chromatography (IEX): The addition of a PEG chain can alter the surface charge of a protein, which can be exploited for separation using IEX. This technique can even separate positional isomers of the PEGylated protein.[][12][13][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful complementary technique to IEX for purifying PEGylated proteins.[][13][14]
-
Reverse Phase Chromatography (RP-HPLC): This technique is often used for the purification of peptides and small proteins and can be applied to separate PEGylated conjugates.[]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive EDC or NHS/Sulfo-NHS: These reagents are moisture-sensitive and can hydrolyze over time. | Use fresh, high-quality EDC and NHS/Sulfo-NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[1][3] |
| Incorrect pH: The pH of the activation and/or coupling steps may be outside the optimal range. | Carefully prepare buffers and verify the pH. For the activation step, a pH of 4.5-6.0 is optimal. For the coupling step, a pH of 7.2-8.5 is recommended.[3][4][5] | |
| Presence of interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction. | Use non-amine and non-carboxylate containing buffers for the activation step (e.g., MES).[2] For the coupling step, use amine-free buffers (e.g., PBS, Borate).[4][7] | |
| Hydrolysis of the NHS ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. | Add the amine-containing molecule as soon as possible after the activation step. Consider performing the reaction at a lower temperature (4°C) to minimize hydrolysis.[6] | |
| Precipitation of Reactants | Poor solubility of this compound or the amine-containing molecule: One or both of the reactants may not be fully soluble in the reaction buffer. | Consider using a co-solvent like DMSO or DMF to dissolve the PEG reagent before adding it to the aqueous buffer.[4][7] Ensure the amine-containing molecule is also fully dissolved. |
| High concentration of EDC: In some cases, high concentrations of EDC can cause precipitation. | If precipitation occurs upon adding EDC, try reducing the amount used.[3] | |
| Heterogeneous Product (Multiple PEGylations) | Multiple reactive amine groups on the target molecule: If your molecule has multiple primary amines (e.g., lysine residues in a protein), you may get a mixture of products with varying degrees of PEGylation. | To favor N-terminal PEGylation over lysine residues, perform the reaction at a lower pH (around 7), where the N-terminal α-amino group is more reactive than the ε-amino groups of lysine.[15] You can also adjust the molar ratio of the PEG reagent to the target molecule. |
| Difficulty in Purifying the Conjugate | Similar properties of the conjugate and starting materials: The PEGylated product may have similar chromatographic behavior to the unreacted starting materials. | Try a combination of purification techniques. For example, use SEC to remove unreacted PEG and then IEX to separate the PEGylated conjugate from the native protein.[12] |
Experimental Protocols
Standard Two-Step Aqueous Coupling Protocol
This protocol provides a general guideline for coupling this compound to an amine-containing protein. Optimization may be required for your specific application.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reactants:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.
-
Dissolve the this compound in the Activation Buffer to the desired concentration.
-
Dissolve the amine-containing protein in the Coupling Buffer.
-
-
Activation of this compound:
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing protein, remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling to the Amine-containing Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
If the desalting step was skipped, adjust the pH of the activation mixture to 7.2-7.5 with the Coupling Buffer before adding the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein conjugate using an appropriate chromatography method (e.g., SEC or IEX).
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Protein Aggregation with F-PEG2-SO2-COOH
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of protein aggregation when using the F-PEG2-SO2-COOH linker. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your conjugation reactions and maintain the integrity of your protein therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a heterobifunctional linker. Let's break down its components:
-
F: A fluorine atom, which can be useful for analytical purposes such as 19F NMR.
-
PEG2: A two-unit polyethylene glycol spacer, which enhances solubility and provides distance between the conjugated molecules.
-
SO2 (Sulfonyl): The reactive group. Aryl sulfonyl fluorides can react with various nucleophilic amino acid residues on a protein's surface.[1] While they are known to react with serine, they can also target threonine, lysine, tyrosine, cysteine, and histidine residues depending on the local chemical environment and proximity.[2]
-
COOH (Carboxylic Acid): This group provides a secondary conjugation point for further modification using chemistries like EDC/NHS coupling, or it can be used to modulate the overall charge and solubility of the conjugate.
The primary reaction mechanism involves the sulfonyl fluoride group, which acts as an electrophile, reacting with nucleophilic side chains on the protein. This reaction is often proximity-enhanced, meaning the linker first localizes to a specific region of the protein before the covalent bond is formed.[1][3]
Q2: What are the primary causes of protein aggregation during conjugation?
A2: Protein aggregation during conjugation is a multifaceted problem that can arise from several factors:
-
Increased Hydrophobicity: The addition of external molecules to a protein's surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.[4]
-
Over-labeling: Attaching too many linker molecules can alter the protein's net charge, isoelectric point (pI), and surface properties, which can lead to reduced solubility and aggregation.[5]
-
Suboptimal Reaction Conditions: Proteins are sensitive to their environment. Factors like pH, temperature, ionic strength, and buffer composition can destabilize the protein, making it more prone to aggregation.[4][6]
-
High Protein Concentration: Working with high concentrations of protein increases the likelihood of intermolecular interactions and aggregation.[4][7]
-
Linker-Induced Crosslinking: If the linker reacts with multiple protein molecules, it can cause them to crosslink and form large aggregates.
Q3: How can I detect and quantify protein aggregation?
A3: It is crucial to use a combination of orthogonal methods to get a comprehensive view of protein aggregation.[8] Several techniques are available, each with its own strengths:
| Analytical Technique | Principle | Detects | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Soluble oligomers, dimers, and high molecular weight species. | Quantitative, high resolution.[9] | Can be time-consuming, potential for protein-column interactions. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Soluble aggregates and their size distribution. | Sensitive to small amounts of large aggregates, rapid.[8] | Not quantitative for individual species, sensitive to dust and contaminants.[8] |
| UV-Vis Spectroscopy (Turbidity) | Measures light scattering at 340-600 nm. | Insoluble aggregates. | Simple, rapid. | Low sensitivity, only detects large, insoluble aggregates.[10] |
| Native PAGE | Separates proteins in their native state based on size and charge. | Oligomers and aggregates. | Visual assessment of aggregation. | Not quantitative, resolution can be limited. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to amyloid-like fibrillar aggregates, resulting in a fluorescence increase. | Fibrillar aggregates. | Highly specific for amyloid-like structures.[11] | Does not detect amorphous aggregates. |
Troubleshooting Guide: Step-by-Step Optimization
If you are experiencing protein aggregation, follow this systematic approach to identify and resolve the issue.
Step 1: Optimize Reaction Buffer Conditions
The reaction buffer is critical for maintaining protein stability.[4] Start with a buffer known to be optimal for your specific protein.
| Parameter | Recommended Range | Rationale & Troubleshooting Tips |
| pH | 7.0 - 8.5 | Sulfonyl fluoride reactivity can be pH-dependent.[2] Proteins are least soluble at their isoelectric point (pI), so adjust the pH to be at least one unit away from the pI.[7] If aggregation persists, screen a range of pH values. |
| Buffer Type | Phosphate, HEPES, Bicarbonate | Avoid buffers with primary amines (e.g., Tris) as they can compete with the protein for reaction with the linker. |
| Ionic Strength | 50 - 150 mM NaCl or KCl | Salt concentration affects electrostatic interactions.[12] Both high and low salt can promote aggregation, so optimization may be required. |
Step 2: Adjust Reaction Stoichiometry and Temperature
Controlling the extent of labeling is key to preventing aggregation.[5]
| Parameter | Recommended Range | Rationale & Troubleshooting Tips |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower molar excess. Perform a titration to find the optimal ratio that provides sufficient conjugation without causing aggregation.[5] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[4] If aggregation occurs, try reducing the protein concentration.[4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down both the conjugation reaction and protein unfolding/aggregation.[5] Start with a lower temperature (4°C) for a longer incubation time (e.g., 4-12 hours).[4] |
| Reaction Time | 1 - 4 hours | Monitor the reaction over time to determine the optimal incubation period. |
Step 3: Utilize Stabilizing Excipients
Excipients can be added to the reaction buffer to enhance protein stability.[13]
| Excipient Type | Examples | Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Preferentially excluded from the protein surface, which stabilizes the native conformation. |
| Amino Acids | Arginine, Glycine, Proline | 50 - 250 mM | Can suppress aggregation by interacting with hydrophobic patches or increasing the stability of the native state.[14] |
| Non-ionic Surfactants | Polysorbate 20/80, Pluronic F-68 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and can shield hydrophobic regions on the protein.[14] |
| Reducing Agents | TCEP, DTT | 1 - 5 mM | Prevents the formation of non-native disulfide bonds that can lead to aggregation.[4] |
Step 4: Post-Conjugation Purification
After the reaction, it is essential to remove unreacted linker and any aggregates that may have formed.
-
Size Exclusion Chromatography (SEC): This is the preferred method as it separates the conjugated protein from both excess linker and high molecular weight aggregates.
-
Dialysis/Tangential Flow Filtration (TFF): Effective for removing excess linker but may not remove soluble aggregates.
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a starting point for your conjugation reaction. Optimization will be required for your specific protein.
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved linker to the protein solution at a 5 to 20-fold molar excess.
-
Add the linker dropwise while gently stirring to avoid localized high concentrations.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[5]
-
-
Purification:
-
Remove excess, unreacted linker and any aggregates using a desalting column or size exclusion chromatography.
-
Protocol 2: Quantification of Protein Aggregation by SEC-HPLC
-
System Preparation:
-
Equilibrate an appropriate size exclusion column (e.g., TSKgel G3000SWxl) with your running buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0) at a flow rate of 0.5-1.0 mL/min.
-
-
Sample Analysis:
-
Inject 10-50 µg of your protein sample.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Interpretation:
-
The main peak corresponds to the monomeric protein.
-
Peaks eluting earlier represent soluble aggregates (dimers, trimers, etc.).
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
-
Visualizing Workflows and Concepts
References
- 1. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Aggregation and Its Impact on Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. approcess.com [approcess.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. nanoscience.com [nanoscience.com]
- 14. scispace.com [scispace.com]
Dealing with hydrolysis of F-PEG2-SO2-COOH during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of F-PEG2-SO2-COOH and similar molecules during synthesis.
Disclaimer: this compound is a highly specific molecule. The guidance provided here is based on established principles for the synthesis of PEGylated compounds, sulfonyl-containing molecules, and other moisture-sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern during the synthesis of this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of this compound synthesis, this is a significant concern because many of the reagents and intermediates, particularly those involving sulfonyl esters or other activated esters, are highly reactive towards water.[1][2] This unwanted side reaction consumes your starting materials or intermediates, leading to lower yields and the formation of impurities that can complicate purification.[2]
Q2: Which specific bonds or intermediates in the synthesis are most susceptible to hydrolysis?
A2: While the exact synthesis pathway may vary, the most likely points of hydrolysis involve activated intermediates. Sulfonate esters (e.g., tosylates, mesylates), which are often used as leaving groups or protecting groups, are potent electrophiles and are susceptible to cleavage by water.[3][4] If the synthesis involves activating the carboxylic acid (COOH) group, for instance with a reagent that forms a sulfonyl ester intermediate, this activated species will be highly sensitive to moisture.
Q3: What are the primary factors that promote hydrolysis?
A3: The three main factors that promote hydrolysis are:
-
Presence of Water: Even trace amounts of moisture in solvents, reagents, or on glassware can cause significant hydrolysis of sensitive compounds.[1][5]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters and sulfonate esters.[2][6][7] The optimal pH for stability is typically neutral.
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including hydrolysis.[8] For sensitive compounds, maintaining low temperatures is often crucial.
Q4: How can I detect if hydrolysis is occurring in my reaction?
A4: The most common methods for monitoring your reaction and detecting hydrolysis byproducts are:
-
High-Performance Liquid Chromatography (HPLC): This technique can separate the desired product from starting materials and byproducts. The hydrolysis product will typically appear as a new, often more polar, peak in the chromatogram.[9]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the identification of peaks based on their mass-to-charge ratio. You can specifically look for the mass of the expected hydrolyzed byproduct.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze the crude reaction mixture or purified byproducts to confirm their structure.
Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis of moisture-sensitive compounds like this compound.
Problem: My reaction yield is consistently low, and I suspect hydrolysis.
-
Possible Cause: Contamination of the reaction with water from solvents, reagents, or glassware.
-
Solution: Implement rigorous anhydrous synthesis techniques. This includes oven-drying or flame-drying all glassware, using freshly distilled anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][11][12] Ensure all starting materials are themselves anhydrous.
Problem: My HPLC/MS analysis shows an unexpected peak with a mass corresponding to the hydrolyzed starting material or intermediate.
-
Possible Cause: The reaction conditions are too harsh (e.g., temperature is too high or reaction time is too long), allowing the slower hydrolysis reaction to become significant.
-
Solution:
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even -20°C.[8]
-
Monitor Reaction Time: Use HPLC or TLC to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent degradation of the product.
-
Use a Non-Aqueous Workup: If possible, use a workup procedure that avoids aqueous solutions until the sensitive functional groups have been converted to more stable forms.
-
Problem: The desired reaction is slow, and extending the reaction time to improve conversion only results in more hydrolysis byproduct.
-
Possible Cause: The solvent system may not be optimal, or the nucleophilicity of the desired reactant is low compared to water.
-
Solution:
-
Change Solvents: Consider switching to a polar aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Performing PEGylation in neat DMSO has been shown to dramatically inhibit the hydrolysis of PEG reagents and can accelerate the desired conjugation reaction.[13]
-
Use a Catalyst: Investigate the use of a non-nucleophilic base or other catalyst that can accelerate the desired reaction without promoting hydrolysis.
-
Data Presentation
Table 1: General Stability of Sulfonate Esters Under Various Conditions
This table summarizes the general reactivity of sulfonate esters, which are common intermediates or linkages in syntheses that are prone to hydrolysis.
| Condition Category | Reagent/Condition | General Stability of Sulfonate Esters | Reference |
| Basic/Nucleophilic | NaOH / H₂O | Generally labile; hydrolysis occurs. | [3] |
| Piperidine | Readily cleaves less hindered esters. | [3] | |
| Sodium Iodide | Stability varies; hindered esters (e.g., Neopentyl) are stable. | [3] | |
| Acidic | Trifluoroacetic Acid (TFA) | Most are stable; secondary esters (e.g., Isopropyl) can be labile. | [3] |
| Refluxing HBr / HCl | Most are cleaved under harsh, hot acidic conditions. | [3] | |
| Reducing | Sodium Borohydride (NaBH₄) | Generally stable. | [3] |
| Zinc (Zn) or Iron (Fe) | Trichloroethyl (TCE) esters are uniquely labile to reduction. | [3] |
Visualizations
A potential hydrolysis pathway for a reactive intermediate is shown below.
Caption: Potential reaction pathways for a hydrolysis-sensitive intermediate.
The following diagram outlines a workflow for troubleshooting hydrolysis issues.
Caption: A logical workflow for troubleshooting synthesis hydrolysis.
This diagram shows a general workflow for setting up an anhydrous reaction.
Caption: Standard workflow for establishing anhydrous reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Synthesis Under Anhydrous Conditions
This protocol outlines the essential steps for minimizing water contamination in a moisture-sensitive reaction.[5][11][12]
1. Glassware Preparation:
- Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
- Dry the glassware in an oven at >120°C for at least 4 hours (or overnight).
- Alternatively, flame-dry the assembled apparatus under vacuum. Assemble the glassware while still hot and immediately flush with a dry, inert gas (nitrogen or argon) as it cools to prevent moist air from being drawn inside.
2. Solvent and Reagent Preparation:
- Use commercially available anhydrous solvents stored over molecular sieves or under an inert atmosphere.
- If necessary, distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF/ethers, calcium hydride for dichloromethane).[11]
- Ensure all liquid reagents are transferred via a dry, inert-gas-flushed syringe. Solid reagents should be dried in a vacuum oven and handled in a glovebox or under a positive flow of inert gas.
3. Reaction Setup and Execution:
- Set up the reaction apparatus under a positive pressure of inert gas. Use a bubbler to monitor the gas outflow.
- Purge the reaction flask by evacuating it and refilling it with inert gas. Repeat this cycle three times.[11]
- Add the anhydrous solvent to the reaction flask via syringe or cannula.
- Add reagents sequentially at the appropriate temperature, maintaining the inert atmosphere throughout.
- Stir the reaction for the required time at the target temperature.
Protocol 2: Monitoring Reaction Progress and Detecting Hydrolysis by HPLC-MS
This protocol provides a general method for analyzing your reaction mixture to track product formation and detect byproducts.[9]
1. Sample Preparation:
- Under a positive pressure of inert gas, carefully withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture using a dry syringe.
- Immediately quench the reaction in the aliquot by diluting it into a vial containing a suitable solvent (e.g., acetonitrile or a buffer that will not cause precipitation). This dilution also stops the reaction.
- If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC-MS Analysis:
- Column: Use a reverse-phase C18 column suitable for separating small molecules and PEGylated compounds.
- Mobile Phase: A typical starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
- Detection:
- Monitor the UV absorbance at a wavelength appropriate for your fluorophore ("F" group) or other chromophores in the molecule.
- In the mass spectrometer, perform a full scan to identify the mass-to-charge ratio (m/z) of all components. Look for the expected m/z of your starting material, desired product, and potential hydrolysis byproduct.
- The hydrolyzed byproduct will typically have a lower molecular weight than the corresponding reactive intermediate and will often be more polar, resulting in an earlier elution time on a reverse-phase column.
References
- 1. gasesgrit.com [gasesgrit.com]
- 2. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CARBOXYLIC ACIDS [sydney.edu.au]
- 8. pqri.org [pqri.org]
- 9. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of F-PEG2-SO2-COOH and Reaction Byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of F-PEG2-SO2-COOH. The following information is designed to help you identify and resolve common issues encountered during the purification of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound reaction mixture?
A1: The most common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include fluorinated PEG precursors, sulfonylating agents, or precursors containing the carboxylic acid moiety.
-
Hydrolyzed Product (Carboxy-PEG2-sulfonic acid): The sulfonyl fluoride group is susceptible to hydrolysis, converting the -SO2F to a sulfonic acid (-SO3H).
-
Di-PEGylated Species: If a difunctional PEG starting material is used, species where both ends have reacted can form.
-
Salts: Inorganic salts are often generated during the reaction or quenching steps.
-
Solvent Residues: Residual solvents from the reaction and workup.
Q2: My final product shows a broader peak than expected in chromatography. What could be the cause?
A2: A broad chromatographic peak can indicate several issues:
-
Polydispersity of the PEG raw material: If the starting PEG material is not monodisperse, the resulting product will also have a distribution of molecular weights, leading to peak broadening.
-
Presence of multiple PEGylated species: The peak may be an overlap of the desired product and other PEG-containing byproducts.
-
On-column degradation: The sulfonyl fluoride may be hydrolyzing on the column, especially if using aqueous mobile phases at non-neutral pH for extended periods.
-
Poor chromatographic conditions: The chosen column, mobile phase, or gradient may not be optimal for separating the target molecule from closely related impurities.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the PEG backbone, the fluoro group, and the sulfonyl fluoride moiety.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample and can be used to quantify impurities when coupled with a suitable detector (e.g., UV, ELSD, or MS).
Q4: What is the best way to store this compound to prevent degradation?
A4: To minimize hydrolysis of the sulfonyl fluoride group, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Avoid exposure to moisture.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Product loss during extraction or workup. 3. Degradation of the product during purification. | 1. Monitor the reaction progress by TLC or HPLC to ensure completion. 2. Minimize the number of extraction steps and ensure the pH is controlled to prevent the product from partitioning into the aqueous layer. 3. Use purification methods with neutral pH mobile phases and work at lower temperatures if possible. |
| Co-elution of Impurities with the Product | 1. Impurities have similar polarity and size to the product. 2. Suboptimal chromatographic conditions. | 1. Employ orthogonal purification techniques. For example, if using reversed-phase HPLC, try ion-exchange or size-exclusion chromatography. 2. Optimize the HPLC method by adjusting the gradient, mobile phase composition, or using a different stationary phase. |
| Presence of Hydrolyzed Product (Sulfonic Acid) | 1. Water present during the reaction or workup. 2. Use of protic or aqueous solvents during purification. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. 2. Minimize contact with water. If aqueous workup is necessary, use cold deionized water and work quickly. For chromatography, consider normal-phase over reversed-phase if possible. |
| Salt Contamination in the Final Product | 1. Inefficient removal during workup. | 1. Perform a thorough aqueous wash of the organic layer during extraction. 2. Desalt the final product using size-exclusion chromatography or dialysis if the product is of sufficient molecular weight. |
Experimental Protocols
General Purification Workflow
A typical purification strategy for this compound involves an initial workup followed by one or more chromatographic steps.
Caption: General purification workflow for this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying PEGylated compounds based on their hydrophobicity.
-
Column: A C18 or C8 stationary phase is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically employed. The exact gradient will need to be optimized based on the retention time of the product and impurities.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient method and collect fractions corresponding to the product peak.
-
Analyze the fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final product.
-
Protocol 2: Ion-Exchange Chromatography (IEX)
IEX can be effective for separating the sulfonyl fluoride product from its hydrolyzed sulfonic acid byproduct.
-
Stationary Phase: A strong anion exchanger (e.g., quaternary ammonium) or a weak anion exchanger.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH where the sulfonic acid is charged (e.g., Tris or phosphate buffer, pH 7-8).
-
Mobile Phase B (Elution Buffer): Mobile Phase A with a high concentration of salt (e.g., 1 M NaCl).
-
Procedure:
-
Dissolve the crude product in the binding buffer.
-
Load the sample onto the equilibrated IEX column.
-
Wash the column with the binding buffer to elute the neutral this compound. The charged sulfonic acid byproduct should remain bound.
-
Elute the bound species with a salt gradient (increasing concentration of Mobile Phase B) to regenerate the column.
-
Collect and analyze the fractions containing the desired product.
-
Caption: Principle of IEX for separating the target product from the hydrolyzed byproduct.
Technical Support Center: Addressing Off-Target Effects in PROTACs with F-PEG2-SO2-COOH Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing off-target effects in Proteolysis-Targeting Chimeras (PROTACs) that utilize F-PEG2-SO2-COOH linkers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed role of the this compound linker in a PROTAC, and how might it influence off-target effects?
A1: The this compound is a polyethylene glycol (PEG)-based linker. In a PROTAC, the linker connects the ligand that binds to the target protein (the "warhead") to the ligand that recruits an E3 ubiquitin ligase (the "anchor").[1][2] The linker's properties, such as length, flexibility, and chemical composition, are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is necessary for the ubiquitination and subsequent degradation of the target protein.[3][4]
PEG-based linkers like this compound are primarily used to:
-
Increase Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the hydrophobic nature of the two ligands.[][]
-
Provide Flexibility: The flexibility of the PEG linker can allow the warhead and anchor to orient themselves optimally for the formation of a stable ternary complex.[3]
While specific data on the this compound linker is not extensively available in peer-reviewed literature, PEG linkers, in general, can influence off-target effects in several ways:
-
Improved Specificity through Optimal Conformation: By providing the right flexibility and length, a PEG linker can favor the formation of the on-target ternary complex over potential off-target complexes.[7]
-
Reduced Non-specific Binding: The hydrophilicity of PEG linkers can reduce non-specific hydrophobic interactions with other proteins, potentially lowering the chances of off-target binding and degradation.[]
-
Potential for Off-Target Interactions: Conversely, the flexibility of a PEG linker could, in some cases, allow for the formation of unproductive or off-target ternary complexes if the warhead or E3 ligase ligand has some affinity for other proteins.[8]
Q2: What are the common sources of off-target effects in PROTACs?
A2: Off-target effects in PROTACs can stem from several factors:
-
Promiscuous Warhead: The ligand targeting your protein of interest (POI) may have some affinity for other proteins with similar binding pockets.
-
E3 Ligase Recruiter Activity: The ligand recruiting the E3 ligase (e.g., derivatives of thalidomide for Cereblon) can have its own inherent biological activities and lead to the degradation of its natural substrates.[9]
-
Formation of Alternative Ternary Complexes: The PROTAC might induce the formation of a ternary complex with a protein other than the intended target.
-
"Bystander" Degradation: Proteins that are in complex with the target protein may also be degraded.
-
Degradation-Independent Pharmacology: The PROTAC molecule itself could have pharmacological effects that are independent of its ability to cause protein degradation.
Q3: How can I experimentally identify off-target effects of my PROTAC containing an this compound linker?
A3: The gold standard for unbiased identification of off-target effects is mass spectrometry-based global proteomics . This technique allows for the quantification of thousands of proteins in cells treated with your PROTAC compared to a vehicle control. Proteins that are significantly downregulated are potential off-targets.
A typical workflow for off-target identification includes:
-
Global Proteomics (e.g., using TMT or iTRAQ labeling): To get a broad, unbiased view of all protein level changes.
-
Targeted Validation: Using orthogonal methods like Western Blotting or targeted mass spectrometry to confirm the degradation of potential off-targets identified in the global proteomics screen.
-
Target Engagement Assays (e.g., CETSA): To confirm that the PROTAC physically interacts with the identified off-target protein within the cell.
Troubleshooting Guides
Issue 1: My global proteomics data shows significant degradation of several proteins besides my target.
| Possible Cause | Troubleshooting Steps |
| Promiscuous Warhead | 1. Review the literature for the known selectivity profile of your warhead. 2. Consider synthesizing a control PROTAC with a more selective warhead for your target, if available. |
| Inherent Activity of E3 Ligase Ligand | 1. If using a Cereblon-based recruiter, check if the off-targets are known substrates (e.g., certain zinc-finger proteins). 2. Synthesize a negative control PROTAC with an inactive E3 ligase ligand to see if the off-target degradation persists. 3. Consider switching to a different E3 ligase system (e.g., VHL). |
| Suboptimal Linker (this compound) | 1. The length and flexibility of the PEG linker may be allowing for the formation of off-target ternary complexes. 2. Synthesize a small library of PROTACs with different linker lengths (e.g., PEG3, PEG4) or rigidities (e.g., alkyl chains) to assess the impact on selectivity.[1][8] |
| High PROTAC Concentration | 1. Perform a dose-response experiment to determine the lowest effective concentration that degrades your target. Higher concentrations are more likely to cause off-target effects. |
Issue 2: I am observing a significant "hook effect" with my PROTAC.
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | 1. The "hook effect," where degradation decreases at higher concentrations, is due to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) that cannot form the productive ternary complex.[3] 2. This is an inherent property of PROTACs. For your experiments, ensure you are working within the optimal concentration range for degradation. 3. The flexibility of the PEG linker can sometimes influence the concentration at which the hook effect is observed. Modifying the linker may shift the dose-response curve.[3] |
Issue 3: My PROTAC with the this compound linker has poor cell permeability or in vivo stability.
| Possible Cause | Troubleshooting Steps |
| High Hydrophilicity of PEG Linker | 1. While PEG linkers improve aqueous solubility, they can sometimes hinder passive diffusion across the cell membrane.[3] 2. Assess cell permeability using a Caco-2 assay. 3. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[3] |
| Metabolic Instability of PEG Linker | 1. The ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] 2. Assess the metabolic stability of your PROTAC in liver microsomes or hepatocytes. 3. If stability is low, consider incorporating more metabolically stable linker components, such as alkyl chains or rigid linkers like piperazine or triazole.[1] |
Data Presentation
Table 1: Hypothetical Global Proteomics Data Summary
This table illustrates how you might present data from a global proteomics experiment to compare the selectivity of PROTACs with different linkers.
| PROTAC Construct | Target Degradation (vs. Vehicle) | Number of Off-Target Proteins Degraded >50% | Top Off-Target Pathway Affected |
| Target-F-PEG2-SO2-COOH-E3 Ligand | 85% | 12 | Ribosome Biogenesis |
| Target-Alkyl-C4-E3 Ligand | 78% | 25 | Spliceosome Assembly |
| Target-PEG4-E3 Ligand | 92% | 8 | None significant |
| Vehicle Control | 0% | 0 | - |
Table 2: Troubleshooting Guide for Linker Optimization
| Linker Type | Potential Advantage for Reducing Off-Targets | Potential Disadvantage | When to Consider Using |
| PEG Linkers (e.g., this compound) | Increased solubility may reduce non-specific hydrophobic interactions.[][] | Can be metabolically labile; high flexibility may not always be optimal.[8] | As a starting point for new PROTAC designs; when solubility is a major issue. |
| Alkyl Linkers | More metabolically stable than PEGs; can provide some rigidity. | Can decrease solubility. | When metabolic stability is a concern and the target system tolerates a more hydrophobic linker. |
| Rigid Linkers (e.g., piperazine, triazole) | Constrain the geometry of the ternary complex, which can enhance selectivity.[1] | Can be more synthetically challenging; may not have the required flexibility for some target-E3 ligase pairs. | For optimizing lead PROTACs where high selectivity is required. |
Experimental Protocols
1. Global Proteomics for Off-Target Profiling
-
Objective: To identify and quantify all proteins that are degraded upon treatment with the PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control for a duration that is sufficient to see target degradation but short enough to minimize downstream effects (e.g., 6-24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration in each sample. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with a different isobaric tag. This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
2. Western Blot for Validation of Off-Targets
-
Objective: To confirm the degradation of specific off-target proteins identified from the proteomics screen.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with a dose-response of the PROTAC and a vehicle control. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the potential off-target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of degradation at different PROTAC concentrations.
-
Mandatory Visualization
Caption: Workflow for identification and validation of PROTAC off-target effects.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the stability of the F-PEG2-SO2-COOH linker in a PROTAC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you assess the stability of the F-PEG2-SO2-COOH linker in your Proteolysis-Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a PROTAC containing an this compound linker?
A1: The primary stability concerns involve both chemical and metabolic degradation. Key areas to investigate are:
-
Hydrolytic Stability: The amide bond, typically formed via the linker's carboxylic acid (COOH) group to connect to the warhead or E3 ligase ligand, can be susceptible to hydrolysis under physiological or extreme pH conditions.[1][2]
-
Metabolic Stability: The polyethylene glycol (PEG) portion of the linker can be a target for oxidative metabolism by enzymes like cytochrome P450s (CYPs), potentially leading to O-dealkylation.[1][3] However, the terminal fluorine (F) atom is likely included to block metabolism at that specific site.
-
Sulfone Group Stability: The sulfone (SO2) group is generally considered chemically and metabolically stable, offering a point of rigidity and resistance to oxidation compared to a sulfide.
-
Overall PROTAC Integrity: Degradation can also occur on the warhead or the E3 ligase ligand, which must be distinguished from linker instability.
Q2: My LC-MS/MS analysis shows rapid disappearance of my PROTAC in plasma. How do I know if the linker is the problem?
A2: To determine if the linker is the site of instability, a metabolite identification study is necessary. By analyzing the masses of the degradation products, you can identify specific fragments. For example:
-
If you detect the free warhead or the free E3 ligase ligand, it strongly suggests cleavage at the linker attachment points.
-
If you observe masses corresponding to the PROTAC molecule minus an ethylene glycol unit, it points to metabolic degradation within the PEG chain.
-
The use of high-resolution mass spectrometry is crucial for accurately identifying these metabolites.[4]
Q3: What is the purpose of the fluorine and sulfone groups in this linker?
A3: These groups are strategically included to enhance stability. The terminal fluorine atom can act as a "metabolic blocker," preventing enzymatic modification at that position.[1] The sulfone group is very stable and less prone to the oxidative metabolism that a corresponding sulfide group might undergo. These features are intended to improve the overall pharmacokinetic profile of the PROTAC.
Q4: Can the flexibility of the PEG component negatively impact my PROTAC?
A4: Yes, while the flexibility of PEG linkers can be beneficial for forming the necessary ternary complex between the target protein and the E3 ligase, excessive flexibility can sometimes be detrimental.[3][5] It may lead to suboptimal binding conformations or expose the linker to metabolic enzymes. However, PEG linkers are frequently used to improve solubility and cell permeability.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid PROTAC degradation observed in human liver microsome (HLM) assay. | Metabolic instability of the PEG linker (e.g., O-dealkylation). | 1. Perform metabolite identification via LC-MS/MS to confirm the cleavage site. 2. Synthesize an analog with a more rigid linker, such as one incorporating a piperazine or triazole ring, to shield the molecule from metabolic enzymes.[3][8] 3. Consider replacing the PEG moiety with an alkyl chain, but be mindful of potential changes in solubility.[6] |
| Loss of PROTAC in aqueous buffer (pH 7.4) over time. | Hydrolysis of the amide bond connecting the linker to the warhead or E3 ligase ligand. | 1. Conduct forced degradation studies across a range of pH values (e.g., pH 2, 7.4, 9) to confirm pH-dependent instability. 2. Modify the linker attachment point, as the position can significantly influence stability.[1][9] 3. If hydrolysis is confirmed, consider alternative conjugation chemistries if possible. |
| High variability in experimental results across different assays. | Poor solubility or aggregation of the PROTAC due to its high molecular weight and lipophilicity. | 1. Measure the aqueous solubility of your PROTAC. PEG linkers are intended to improve solubility, but the overall molecule can still have issues.[1][10] 2. Include a small percentage of an organic solvent like DMSO in your assay buffer, but check for compatibility with your experimental system. 3. Filter your solutions before use to remove any pre-formed aggregates. |
| PROTAC is stable in vitro but has a very short half-life in vivo. | Rapid in vivo clearance due to metabolic instability not captured by HLM assays (e.g., metabolism by other enzymes) or other pharmacokinetic issues. | 1. Perform a plasma stability assay to check for degradation by plasma enzymes. 2. Analyze plasma samples from in vivo studies to identify major metabolites. This can provide crucial clues about the degradation pathway.[11] 3. Evaluate cell permeability using assays like the Caco-2 assay, as poor permeability can limit exposure.[12] |
Key Experimental Protocols
Protocol 1: In Vitro Chemical Stability Assay
Objective: To assess the hydrolytic stability of the PROTAC in aqueous solutions at different pH values.
Methodology:
-
Preparation: Prepare stock solutions of the PROTAC in DMSO. Prepare buffers at desired pH values (e.g., pH 2.0 HCl, pH 7.4 PBS, pH 9.0 borate buffer).
-
Incubation: Dilute the PROTAC stock solution into each buffer to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%). Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately stop the degradation by adding the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate any salts. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of remaining PROTAC against time for each pH condition. Calculate the half-life (t1/2) to quantify stability.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate of metabolic degradation of the PROTAC by liver enzymes.
Methodology:
-
Materials: Test PROTAC, Human Liver Microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), and control compounds (one high-turnover, one low-turnover).[1]
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the PROTAC (final concentration typically 1 µM).
-
Initiation: Pre-warm the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant and analyze to quantify the concentration of the parent PROTAC at each time point.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life and intrinsic clearance.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the PROTAC in the presence of plasma enzymes.
Methodology:
-
Materials: Test PROTAC, fresh heparinized plasma (human, rat, or mouse), and control compound.
-
Incubation: Spike the PROTAC into the plasma to a final concentration of 1-10 µM. Incubate the samples at 37°C.[13]
-
Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching and Protein Precipitation: Immediately add the plasma aliquot to 3-4 volumes of cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Analysis: Vortex and centrifuge the samples. Analyze the supernatant by LC-MS/MS to measure the concentration of the parent PROTAC.
-
Data Analysis: Calculate the percentage of PROTAC remaining at each time point compared to the 0-minute sample.
Quantitative Data Summary
Table 1: Example Data for PROTAC-XYZ Chemical Stability
| Condition | Half-Life (t1/2) in hours | % Remaining at 24h |
| pH 2.0 Buffer | 5.2 | 15% |
| pH 7.4 PBS | > 48 | 95% |
| pH 9.0 Buffer | 21.6 | 60% |
Table 2: Example Data for PROTAC-XYZ Metabolic and Plasma Stability
| Assay Matrix | Parameter | Value | Interpretation |
| Human Liver Microsomes | Half-Life (t1/2) | 45 min | Moderate metabolic clearance |
| Human Plasma | % Remaining at 4h | 92% | High stability in plasma |
| Rat Plasma | % Remaining at 4h | 75% | Moderate stability, potential species difference |
Visual Diagrams
Caption: Experimental workflow for assessing PROTAC stability.
Caption: Potential degradation pathways for a PROTAC using this linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mitigating steric hindrance in F-PEG2-SO2-COOH conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of F-PEG2-SO2-COOH to amine-containing molecules. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to steric hindrance and low conjugation yields.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Reagent and Steric Hindrance
Q1: What is this compound and what are the roles of its different components?
A1: this compound is a heterobifunctional linker. Let's break down its structure:
-
F: A fluorine atom, often used in tracer molecules for imaging or to modify electronic properties.
-
PEG2: A short diethylene glycol spacer (two polyethylene glycol units). PEG linkers are known to be flexible, water-soluble, and biocompatible.[1] They provide spatial separation between the conjugated molecules.[1]
-
SO2: A sulfone group. This is a chemically stable, electron-withdrawing group. Its presence may influence the acidity of the adjacent carboxylic acid.
-
COOH: A terminal carboxylic acid group. This is the reactive handle used to form a covalent bond, typically an amide bond, with primary amines on a target molecule (e.g., lysine residues on a protein).[2]
Q2: What is steric hindrance in the context of this compound conjugation?
A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[3] In this specific context, the relatively short PEG2 linker may not provide enough distance between the molecule you are conjugating (e.g., a large protein) and the target amine on another molecule. This lack of space can physically block the reactive carboxyl group from accessing the target amine, leading to low or no conjugation efficiency.[3][] While PEGs are often used to reduce steric hindrance, a very short chain can be insufficient to overcome the spatial crowding of bulky molecules.[3]
Q3: How does the length of the PEG linker affect steric hindrance and conjugation efficiency?
A3: The length of the PEG linker is a critical factor.[3]
-
Too Short (like PEG2): A short linker may not provide adequate separation between the conjugated molecules, leading to steric clash, which can prevent the reaction from occurring or reduce the biological activity of the final conjugate.[3][5]
-
Too Long: While longer PEG chains can effectively overcome steric hindrance, excessively long chains can sometimes wrap around the biomolecule, potentially causing their own form of hindrance or altering the molecule's properties.[3]
Section 2: Troubleshooting Low Conjugation Yield
Q4: My conjugation yield with this compound is very low or zero. What are the most common causes?
A4: Low conjugation yield is a common issue that can typically be traced back to a few key areas. The most frequent culprits are suboptimal reaction conditions (especially pH), inactive reagents, or the presence of competing nucleophiles in your buffers. Severe steric hindrance due to the short PEG2 spacer is also a primary suspect.
Q5: How can I confirm that steric hindrance is the primary issue?
A5: A good diagnostic experiment is to attempt the conjugation with a longer PEG linker (e.g., PEG8, PEG12, or PEG24) under the same conditions. If the reaction proceeds efficiently with a longer linker, it strongly suggests that the short PEG2 spacer in this compound is the source of steric hindrance.
Q6: What are the optimal pH conditions for this conjugation?
A6: The conjugation relies on carbodiimide chemistry (EDC/NHS), which involves two steps with different optimal pH ranges. A two-step protocol is highly recommended for higher yields.[6]
-
Step 1: Carboxyl Activation: This step, where EDC and NHS react with the this compound, is most efficient at a slightly acidic pH of 4.5-6.0 .[6][7][8]
-
Step 2: Amine Coupling: The resulting NHS-ester reacts with the primary amine on your target molecule. This reaction is most efficient at a pH of 7.2-8.5 , where the amine is deprotonated and thus more nucleophilic.[9]
Q7: My reagents (EDC/NHS) might be inactive. How can I check this?
A7: EDC and NHS are moisture-sensitive.[7] Always allow the reagent vials to warm to room temperature before opening to prevent condensation.[7] Use fresh, anhydrous solvents like DMSO or DMF to prepare stock solutions immediately before use. Do not store EDC/NHS in aqueous solutions, as they hydrolyze quickly.[6][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the this compound conjugation process.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Conjugation | 1. Steric Hindrance: The PEG2 linker is too short for your specific molecules.[3] | * Try conjugating with a longer PEG linker (e.g., PEG8, PEG12) to see if the yield improves. * Consider site-specific conjugation to a more accessible amine on your target molecule.[] |
| 2. Incorrect pH: Suboptimal pH for either the activation or coupling step.[7] | * Use a two-step pH protocol: Activate the COOH group at pH 4.5-6.0 (e.g., in MES buffer), then raise the pH to 7.2-8.0 (e.g., in PBS or Borate buffer) for coupling to the amine.[6][10] | |
| 3. Inactive Reagents: EDC and/or NHS have been hydrolyzed by moisture.[7] | * Use fresh, high-quality EDC and NHS. Allow vials to warm to room temperature before opening.[7] * Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9] | |
| 4. Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the reaction buffer.[10] | * Ensure all buffers are amine-free. Use buffers like MES, HEPES, or PBS.[10] * Purify your target molecule to remove any amine-containing contaminants. | |
| Precipitation of Protein/Molecule | 1. High Degree of PEGylation: Excessive modification can alter solubility. | * Reduce the molar excess of the activated this compound used in the reaction.[7] |
| 2. Incorrect Buffer Conditions: The buffer may not be optimal for your protein's stability. | * Ensure your protein is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the reaction.[7] | |
| Unreacted Linker in Final Product | 1. Inefficient Purification: The purification method is not adequately separating the small linker from the larger conjugate. | * For large biomolecules, use size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 1-3 kDa).[3][7] |
Experimental Protocols & Data
Optimized Reaction Conditions
The optimal conditions should be determined empirically for each specific application, but the following table provides a validated starting point for a two-step conjugation reaction.
| Parameter | Step 1: Activation | Step 2: Conjugation | Notes |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | Crucial for efficiency. Do not perform the entire reaction at a single pH.[6] |
| Buffer | MES, Acetate (amine-free) | PBS, HEPES, Borate (amine-free) | Avoid buffers containing primary amines like Tris or glycine.[10] |
| Temperature | Room Temperature | Room Temperature or 4°C | 4°C can be used for sensitive proteins or overnight incubations.[3] |
| Time | 15 - 30 minutes | 1 - 4 hours (or overnight at 4°C) | Do not let the activation step run for too long to avoid hydrolysis of the NHS ester. |
| Molar Ratios | EDC:COOH (2-10 fold excess) NHS:EDC (1.25-2.5 fold excess) | Activated PEG:Amine (1-20 fold excess) | The optimal ratio of PEG to the target molecule depends on the desired degree of labeling and should be optimized.[7] |
Detailed Protocol: Two-Step EDC/NHS Conjugation
This protocol provides a general method for conjugating this compound to an amine-containing protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (or Sulfo-NHS for aqueous solubility)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M Glycine)
-
Anhydrous DMSO or DMF
-
Amine-containing protein/molecule
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Prepare the Target Molecule: Dissolve your amine-containing molecule in the Coupling Buffer (PBS, pH 7.2) to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare Reagent Stocks: Allow EDC and NHS vials to equilibrate to room temperature. Immediately before use, prepare concentrated stock solutions (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[6]
-
Step 1: Activation of this compound (pH 6.0)
-
Dissolve the this compound in Activation Buffer.
-
Add the EDC solution to the this compound solution. Use a 2- to 10-fold molar excess of EDC over the PEG linker.
-
Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[6]
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Step 2: Conjugation to Amine (pH 7.2)
-
Immediately add the activated this compound solution to your amine-containing molecule in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
The molar ratio of the activated PEG linker to the target molecule should be optimized but a 10- to 20-fold molar excess is a common starting point.[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[3]
-
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will hydrolyze any remaining NHS-esters.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography, dialysis, or another suitable method.[3]
-
Analysis: Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[3]
Visual Guides
Workflow and Troubleshooting Diagrams
References
- 1. chempep.com [chempep.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Validating Targeted Protein Degradation: A Comparative Guide for PROTACs Utilizing a Flexible PEG Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the degradation of a target protein mediated by a Proteolysis Targeting Chimera (PROTAC). As a representative example, we will focus on a hypothetical PROTAC, "Compound X," which utilizes a flexible F-PEG2-SO2-COOH linker to induce the degradation of the target protein, Bromodomain-containing protein 4 (BRD4), by recruiting the E3 ligase Cereblon (CRBN).
PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective removal of disease-causing proteins.[1] These molecules consist of a ligand that binds the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical initiating step for the ubiquitination and subsequent degradation of the target protein.[1] The linker, in this case, a PEG-based structure, plays a crucial role in optimizing the formation and stability of this ternary complex, thereby influencing the efficiency of degradation.[2][3]
This guide will detail the essential experiments for validating the on-target efficacy and selectivity of such a PROTAC, presenting data in a clear, comparative format and providing detailed protocols for each key assay.
The PROTAC Mechanism of Action: A Step-by-Step Pathway
The fundamental mechanism of a PROTAC, such as our example Compound X, involves a series of orchestrated intracellular events leading to the degradation of the target protein.
Caption: PROTAC-mediated protein degradation workflow.
Comparative Analysis of Degradation Efficacy
A crucial aspect of PROTAC validation is the quantitative assessment of target protein degradation. The following table summarizes typical data obtained from key validation experiments for Compound X compared to a negative control (a molecule with a mutated E3 ligase binder that cannot form a functional ternary complex) and an alternative PROTAC with a different linker.
| Parameter | Compound X (this compound linker) | Negative Control | Alternative PROTAC (Alkyl Linker) | Method |
| DC50 (BRD4) | 50 nM | > 10 µM | 200 nM | Western Blot / In-Cell Western |
| Dmax (BRD4) | > 95% | < 10% | ~85% | Western Blot / In-Cell Western |
| Time to Dmax | 8 hours | N/A | 12 hours | Time-Course Western Blot |
| Off-Target Degradation | Minimal | None | Moderate | Quantitative Proteomics (MS) |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.
Experimental Workflow for PROTAC Validation
Validating a PROTAC requires a multi-faceted approach to confirm on-target degradation, rule out off-target effects, and elucidate the mechanism of action. The following diagram illustrates a typical experimental workflow.
Caption: A logical workflow for validating a PROTAC candidate.
Detailed Experimental Protocols
Quantitative Western Blot for DC50 and Dmax Determination
Principle: This is a fundamental technique to quantify the levels of a specific protein in cell lysates after treatment with the PROTAC.[4]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of Compound X (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[4]
-
Quantitative Proteomics for Selectivity Profiling
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, providing a global view of the PROTAC's selectivity and revealing any off-target degradation.[5][6]
Protocol:
-
Sample Preparation: Treat cells with Compound X at a concentration near its DC50 and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling:
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundance between the Compound X-treated and control groups to identify proteins that are significantly downregulated.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: This assay is used to demonstrate the physical interaction between the target protein, the E3 ligase, and the PROTAC, confirming the formation of the ternary complex.
Protocol:
-
Cell Treatment: Treat cells with Compound X and a vehicle control. To prevent degradation of the target protein and stabilize the ternary complex, pre-treat the cells with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (Cereblon) or the target protein (BRD4) overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes and analyze them by Western blotting using antibodies against BRD4 and Cereblon. An increased association between BRD4 and Cereblon in the presence of Compound X indicates the formation of the ternary complex.
-
Conclusion
The validation of a PROTAC's efficacy and selectivity is a critical process in the development of targeted protein degraders. By employing a combination of orthogonal assays, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates. The use of a flexible linker, such as the this compound moiety in our hypothetical Compound X, can significantly impact the degradation efficiency, and its properties must be carefully considered and validated through rigorous experimentation. This guide provides a framework for the systematic evaluation of such molecules, paving the way for the development of novel and effective therapeutics.
References
A Comparative Guide to F-PEG2-SO2-COOH and Alkyl Linkers in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker component connecting the target protein binder and the E3 ligase ligand. The choice of linker dictates crucial parameters such as ternary complex formation, cellular permeability, and overall degradation efficiency. This guide provides an objective comparison between a functionalized polyethylene glycol (PEG) linker, F-PEG2-SO2-COOH, and traditional alkyl linkers, supported by experimental data and protocols to inform rational PROTAC design.
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The linker is not merely a spacer but an active modulator of the PROTAC's biological activity.[2] Its length, composition, and rigidity influence the stability and geometry of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[3]
-
This compound Linker : This represents a class of functionalized, hydrophilic linkers. It is a PEG-based structure containing a sulfone (SO2) group and a terminal carboxylic acid (COOH) for conjugation.[4] The PEG component enhances hydrophilicity and solubility, while the sulfone moiety can add rigidity and influence conformation.[5][6]
-
Alkyl Linkers : These are the most common and synthetically tractable linkers, consisting of simple hydrocarbon chains.[7] They are typically hydrophobic and flexible, offering a straightforward way to modulate the distance between the two ends of the PROTAC.[5][8]
The central challenge in linker design is balancing properties like solubility and cell permeability. Hydrophilic linkers like PEG derivatives can improve aqueous solubility, which is beneficial for formulation and bioavailability, but may negatively impact cell membrane penetration.[9] Conversely, hydrophobic alkyl linkers can enhance cell permeability but may lead to poor solubility and potential off-target effects.[9][10]
Comparative Efficacy: Data Presentation
The efficacy of a PROTAC is quantified by two key metrics:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable.
The following table summarizes representative data from studies comparing the effects of PEG-based (hydrophilic) and alkyl-based (hydrophobic) linkers on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations & Reference |
| BRD4 | CRBN | Alkyl Chain | ~12 | < 500 | > 80 | Shorter alkyl linkers were effective.[8] |
| BRD4 | CRBN | PEG (2 units) | ~10 | > 5000 | Low | Direct replacement of alkyl with PEG led to a significant loss of potency.[8] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | Flexible linkers with optimized length showed potent, sub-micromolar degradation.[3][8] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | Potency decreased with a significantly longer linker, highlighting the need for optimization.[8] |
| FLT3 | CRBN | PEG-based | Optimal | Potent | High | Degradation potency was highly dependent on PEG linker length.[1] |
| HDAC3 | VHL | Alkyl-based | - | 440 | 77 | Achieved selective degradation of HDAC3 over other isoforms.[11] |
Key Insights from the Data:
-
Linker composition is not interchangeable : Simply replacing a hydrophobic alkyl linker with a hydrophilic PEG linker of similar length can drastically reduce or abolish degradation activity, as seen in the BRD4 example.[8]
-
Length optimization is critical : For both linker types, there is an optimal length that facilitates productive ternary complex formation. Linkers that are too short may cause steric hindrance, while those that are too long may fail to bring the target and E3 ligase into sufficient proximity.[8][12]
-
Hydrophobicity and Permeability : While PEG linkers improve solubility, alkyl linkers often lead to better cell permeability.[9][10] This is a critical factor, as the PROTAC must first enter the cell to be effective. Studies have shown that PROTACs with higher lipophilicity (often from alkyl linkers) can have increased cell permeability, but this must be balanced to maintain adequate solubility.[10]
-
Conformational Effects : The flexibility of alkyl and PEG linkers allows them to adopt various conformations. However, the increased plasticity of PEG linkers can sometimes enhance ternary complex formation compared to a more rigid alkyl chain.[10] More advanced, rigid linkers (e.g., containing piperazine or aromatic rings) can pre-organize the PROTAC into a bioactive conformation, improving potency.[2][5]
Experimental Protocols
Detailed and reproducible protocols are essential for accurately evaluating PROTAC efficacy.
Western Blot for Quantifying Protein Degradation
This is the gold-standard method for measuring changes in target protein levels.[13]
Objective : To determine the DC50 and Dmax of a PROTAC by quantifying the target protein level after treatment.
Materials :
-
Cultured cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology :
-
Cell Treatment : Seed cells in culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[13]
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Analysis : Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax.[13]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream functional effect of target protein degradation, such as inhibition of cancer cell proliferation.
Objective : To measure the effect of PROTAC-induced protein degradation on cell viability.
Materials :
-
Cultured cells
-
96-well plates
-
PROTAC compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Methodology :
-
Cell Seeding : Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC compounds.
-
Incubation : Incubate the plates for a time relevant to the biological function of the target protein (typically 48-72 hours).[3]
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement : Record the luminescence using a plate-reading luminometer.
-
Analysis : Normalize the data to vehicle-treated controls and plot the results to determine the concentration at which cell viability is inhibited (e.g., IC50 or GI50).
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. chempep.com [chempep.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
Comparing the in vivo stability of F-PEG2-SO2-COOH with other PEG linkers
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic index. This guide provides a comparative analysis of the in vivo stability of the F-PEG2-SO2-COOH linker, placing it in the context of other commonly used polyethylene glycol (PEG) linkers. While direct, head-to-head in vivo comparative studies for this compound are not extensively available in the public domain, this guide extrapolates its performance based on the well-documented stability of sulfone-based chemistries.
Executive Summary
The this compound linker is anticipated to offer superior in vivo stability compared to more traditional maleimide-based PEG linkers. This enhanced stability is attributed to the formation of a robust thioether bond that is less susceptible to exchange reactions with endogenous thiols like albumin and glutathione. For applications requiring long circulation times and minimal premature drug release, the sulfone-based linkage presents a significant advantage.
Comparative Analysis of PEG Linker Stability
The in vivo stability of a PEG linker is largely dictated by the chemistry used to attach it to the biomolecule. The following table summarizes the expected in vivo stability of this compound in comparison to other common PEG linkers.
| Linker Type | Chemistry | Key Stability Characteristics | In Vivo Performance Insights |
| This compound | Sulfone | Forms a stable, irreversible thioether bond.[1] | Expected to exhibit high plasma stability with minimal premature payload release. The sulfone linkage is more resistant to thioether exchange reactions compared to maleimides.[1][2][3] |
| Maleimide-PEG | Maleimide | Forms a thioether bond that is susceptible to retro-Michael addition and subsequent thioether exchange with serum thiols.[2][4] | Can lead to premature drug deconjugation in vivo, potentially causing off-target toxicity and reduced efficacy.[2][4] Stability can be influenced by the local chemical environment at the conjugation site.[4] |
| Thiol-yne (Click Chemistry)-PEG | Thiol-yne | Forms a highly stable and irreversible thioether linkage.[5] | Offers very high in vivo stability, comparable to or exceeding that of sulfone-based linkers. |
| Vinyl Sulfone-PEG | Vinyl Sulfone | Forms a stable, irreversible thioether bond.[5] | Demonstrates high stability in vivo, making it a suitable alternative to maleimide linkers for stable bioconjugates.[5] |
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments used to assess the in vivo stability of linkers like this compound.
Pharmacokinetic (PK) Analysis of Intact Bioconjugate
This experiment measures the concentration of the intact bioconjugate in the plasma over time, providing a direct assessment of its stability.
Methodology:
-
Animal Model: Typically, mice or rats are used. The bioconjugate is administered intravenously (IV) at a predetermined dose.
-
Sample Collection: Blood samples are collected at various time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.) post-injection via tail vein or other appropriate methods.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Quantification of Intact Bioconjugate:
-
ELISA-Based Method:
-
Coat a 96-well plate with an antigen specific to the antibody portion of the ADC.
-
Block non-specific binding sites.
-
Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Wash the wells and add a detection antibody that recognizes the payload, conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal, which is proportional to the concentration of the intact ADC.
-
-
LC-MS/MS Method:
-
Immunoprecipitate the bioconjugate from the plasma using an antibody-specific capture reagent.
-
Elute the captured bioconjugate and digest it with an enzyme (e.g., trypsin) to generate specific peptides.
-
Analyze the digest by LC-MS/MS to quantify a signature peptide that is unique to the conjugated form of the biomolecule.
-
-
Quantification of Free Payload in Plasma
This experiment measures the amount of drug that has been prematurely released from the bioconjugate into circulation.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation to remove large biomolecules.
-
Extraction: The free payload is extracted from the supernatant using liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: The extracted sample is analyzed by LC-MS/MS to quantify the concentration of the free payload. A standard curve of the payload is used for accurate quantification.
Visualizing Experimental Workflows
To illustrate the process of evaluating in vivo linker stability, the following diagrams outline the key experimental workflows.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Navigating the Cellular Maze: A Comparative Guide to the Permeability of PROTACs Featuring F-PEG2-SO2-COOH and Alternative Linkers
For researchers, scientists, and drug development professionals, the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) remains a critical hurdle in the pursuit of effective targeted protein degraders. The linker, a key component of the PROTAC architecture, plays a pivotal role in determining a molecule's ability to traverse the cell membrane. This guide provides an objective comparison of the cellular permeability of PROTACs, with a focus on those containing the F-PEG2-SO2-COOH linker, and contrasts its potential performance with other common linker classes, supported by experimental data from published studies.
The this compound linker is a short, hydrophilic polyethylene glycol (PEG)-based linker functionalized with a sulfone and a terminal carboxylic acid. While specific permeability data for PROTACs incorporating this exact linker is not extensively published, we can infer its likely properties based on its structural components and compare them to well-characterized linker types. The presence of the PEG2 element suggests a degree of hydrophilicity that can aid solubility, a common challenge with large PROTAC molecules. However, the polar sulfone and ionizable carboxylic acid moieties are expected to significantly influence its permeability profile.
The Balancing Act: How Linker Composition Influences PROTAC Permeability
The permeability of a PROTAC is a complex interplay of its physicochemical properties, including molecular weight, lipophilicity, polar surface area (PSA), and its ability to form intramolecular hydrogen bonds (IMHBs). These IMHBs can create a "chameleonic" effect, where the PROTAC adopts a more compact, less polar conformation in the lipophilic environment of the cell membrane, effectively masking its polar groups to facilitate passage.
PEG Linkers: Generally, shorter PEG linkers are associated with better cell permeability compared to their longer counterparts.[1] While PEG chains enhance solubility, longer chains can increase the molecule's overall size and flexibility, which may not always translate to productive membrane crossing. The gauche effect of PEG-type linkers can promote folded conformations, which is beneficial for permeability.[2]
Alkyl Linkers: Alkyl chains are more lipophilic and less flexible than PEG linkers. In some cases, switching from a PEG to an alkyl linker has been shown to increase cell permeability, likely by reducing the polar surface area.[2] However, this is not a universal rule, and the overall context of the PROTAC, including the E3 ligase and protein of interest (POI) ligands, plays a crucial role.
Acidic and Polar Functional Groups: The inclusion of acidic groups, such as the carboxylic acid in this compound, or other polar functionalities like sulfones, generally tends to decrease passive permeability due to increased polarity and potential for ionization at physiological pH. However, these groups can also be strategically employed to modulate solubility and other pharmacokinetic properties.
Comparative Analysis of PROTAC Permeability with Different Linkers
To illustrate the impact of linker composition on cellular permeability, the following tables summarize experimental data from various studies. The data is presented to allow for a comparative analysis between different linker types.
| Table 1: Comparison of Permeability for PROTACs with Varying Linker Types | ||||
| PROTAC (Target) | Linker Type | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC 1 (BRD4) | PEG2 | PAMPA | 0.85 | Hypothetical Data |
| PROTAC 2 (BRD4) | PEG4 | PAMPA | 0.42 | Hypothetical Data |
| PROTAC 3 (BRD4) | C5 Alkyl | PAMPA | 1.20 | Hypothetical Data |
| PROTAC 4 (AR) | PEG-based | Caco-2 (A to B) | 1.7 | [3] |
| PROTAC 5 (AR) | Adamantyl-based | Caco-2 (A to B) | 0.15 | [3] |
| PROTAC 6 (VHL) | Aliphatic | PAMPA | <0.01 | [4] |
| PROTAC 7 (VHL) | Ethylene glycol-based | PAMPA | 2.5 | [4] |
Note: Data for PROTACs 1, 2, and 3 are hypothetical examples derived from trends observed in the literature to illustrate the general principles of linker effects on permeability.
Based on the trends observed, a PROTAC containing the this compound linker would be expected to have lower passive permeability compared to a similar PROTAC with a simple PEG2 or a short alkyl linker due to the increased polarity from the sulfone and carboxylic acid groups. However, its aqueous solubility might be improved. The actual permeability would be highly dependent on the overall molecular structure and its ability to form a favorable conformation for membrane transit.
Experimental Protocols for Assessing Cellular Permeability
Accurate assessment of cellular permeability is crucial for the optimization of PROTACs. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides a good indication of a compound's passive transcellular permeability.
Detailed Protocol:
-
Preparation of the Artificial Membrane: A filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm) is coated with a solution of a lipid or a mixture of lipids (e.g., 2% (w/v) phosphatidylcholine in dodecane) to form the artificial membrane.
-
Preparation of Donor and Acceptor Solutions:
-
The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-100 µM. This constitutes the donor solution.
-
The acceptor plate wells are filled with the same buffer, which may also contain a surfactant (e.g., 0.5% (v/v) Tween 80) to improve the solubility of the permeated compound.
-
-
Assay Procedure:
-
The donor plate containing the PROTAC solution is placed on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.
-
The assembly is incubated at room temperature for a defined period (typically 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, the concentrations of the PROTAC in the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium, calculated as (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A).
-
-
Caco-2 Cell Permeability Assay
Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate into a polarized epithelial cell layer, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport mechanisms.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker compound (e.g., Lucifer yellow).
-
Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium in the apical (donor) and basolateral (acceptor) compartments is replaced with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
The PROTAC is added to the apical compartment at a defined concentration.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, the transport of the PROTAC is measured in the opposite direction, from the basolateral (donor) to the apical (acceptor) compartment.
-
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
The Papp value for both A to B and B to A directions is calculated using the formula: Papp = (dQ/dt) / (A * C_0) where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the filter membrane.
-
C_0 is the initial concentration in the donor compartment.
-
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.
-
Visualizing Key Concepts in PROTAC Permeability
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing permeability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC permeability assessment.
References
The Impact of Linker Composition on Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-recruiting moieties of a PROTAC is not a passive spacer but an active determinant of the geometry and stability of this complex, ultimately influencing the efficiency and selectivity of protein degradation.
The Central Role of the PROTAC Linker in Ternary Complex Formation
The formation of a productive ternary complex is the cornerstone of PROTAC-mediated protein degradation. The linker's length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination of the target protein. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced complex stability.
dot
A Head-to-Head Comparison of Bioconjugation Linkers: F-PEG2-SO2-COOH vs. Me-Tz-PEG4-COOH
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective, data-driven comparison of two distinct heterobifunctional linkers: F-PEG2-SO2-COOH, which utilizes sulfonyl fluoride chemistry, and Me-Tz-PEG4-COOH, a key component in bioorthogonal click chemistry.
This comparison will delve into their respective reaction mechanisms, performance data, and experimental considerations to aid in the selection of the optimal linker for specific research and development applications.
Overview of the Linkers
Both this compound and Me-Tz-PEG4-COOH are designed to covalently link a molecule of interest to a biomolecule, typically a protein, through a polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility and can reduce steric hindrance. The key difference lies in their reactive moieties: a sulfonyl fluoride (-SO2F) and a methyl-tetrazine (Me-Tz) group, respectively.
| Feature | This compound | Me-Tz-PEG4-COOH |
| Reactive Group | Sulfonyl Fluoride (-SO2F) | Methyl-Tetrazine (Me-Tz) |
| Reaction Type | Nucleophilic Substitution | Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition |
| Reaction Partner | Nucleophilic amino acid residues (e.g., Cysteine, Lysine) | trans-Cyclooctene (TCO) |
| Biocompatibility | Reacts with endogenous functional groups | Bioorthogonal (requires introduction of TCO) |
Chemical Properties and Structure
A fundamental understanding of the chemical properties of each linker is essential for its effective application.
| Property | This compound | Me-Tz-PEG4-COOH |
| Molecular Formula | C8H15FO6S | C20H28N4O7 |
| Molecular Weight | 258.27 g/mol [1] | 436.5 g/mol |
| Structure | Contains a sulfonyl fluoride, a PEG2 spacer, and a carboxylic acid. | Contains a methyl-tetrazine, a PEG4 spacer, and a carboxylic acid. |
Performance Data: Reactivity and Stability
The efficiency and stability of the resulting bioconjugate are paramount. Below is a comparison of the performance characteristics of each linker.
Reaction Kinetics
The speed of the conjugation reaction is a critical factor, particularly when working with sensitive biomolecules or in time-sensitive applications.
| Linker System | Second-Order Rate Constant (k₂) | Notes |
| Sulfonyl Fluoride (styryl derivative) + Cysteine | 20.18 M⁻¹s⁻¹[1][2] | This value is for a styryl sulfonyl fluoride, which may exhibit different reactivity than the aliphatic sulfonyl fluoride in this compound. The reaction rate is dependent on the nucleophilicity of the target amino acid. |
| Methyl-Tetrazine + trans-Cyclooctene (TCO) | ~1,000 - 33,000 M⁻¹s⁻¹[3] | The reaction rate is exceptionally fast and is a hallmark of this bioorthogonal system. The specific rate depends on the substituents on both the tetrazine and TCO.[3] |
Conjugate Stability
The stability of the covalent bond formed between the linker and the biomolecule is crucial for the in vitro and in vivo performance of the bioconjugate.
| Linker | Bond Formed | Stability Profile |
| This compound | Sulfonamide (with Lysine) or Thioether (with Cysteine) | The resulting covalent bond, particularly the thioether bond with cysteine, demonstrates high stability. Studies on similar sulfonyl fluoride conjugates have shown excellent stability in human serum.[4] |
| Me-Tz-PEG4-COOH | Dihydropyridazine | The dihydropyridazine bond formed through the iEDDA reaction is highly stable under physiological conditions. |
Experimental Protocols
The practical implementation of these linkers requires distinct experimental workflows.
Protocol 1: Conjugation of a Protein with this compound
This protocol outlines the general steps for conjugating a protein with a free cysteine residue to this compound.
Materials:
-
Protein with an accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching Reagent (e.g., a small molecule thiol like β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add a quenching reagent to consume any unreacted sulfonyl fluoride linker.
-
Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.
Protocol 2: Two-Step Conjugation using Me-Tz-PEG4-COOH and TCO
This protocol describes a two-step approach for protein conjugation, which is common for bioorthogonal systems.
Step A: Modification of the Protein with a TCO Moiety
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Reaction Buffer (e.g., PBS, pH 7.4-8.5)
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer.
-
TCO-NHS Ester Preparation: Dissolve the TCO-NHS ester in an organic solvent like DMSO.
-
Conjugation: Add a molar excess of the TCO-NHS ester to the protein solution to react with primary amines (lysine residues). Incubate for 1-2 hours at room temperature.
-
Purification: Purify the TCO-modified protein to remove unreacted TCO-NHS ester.
Step B: Click Reaction with Me-Tz-PEG4-COOH-Payload
Materials:
-
TCO-modified protein
-
Me-Tz-PEG4-COOH conjugated to a payload (e.g., a drug or dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Payload Conjugation to Linker: Activate the carboxylic acid of Me-Tz-PEG4-COOH using EDC/NHS chemistry and react it with an amine-containing payload. Purify the Me-Tz-PEG4-Payload conjugate.
-
Click Reaction: Mix the TCO-modified protein with a slight molar excess of the Me-Tz-PEG4-Payload conjugate in the reaction buffer.
-
Incubation: The reaction is typically very fast and can be complete in under an hour at room temperature.
-
Purification: Purify the final bioconjugate to remove any unreacted Me-Tz-PEG4-Payload.
-
Characterization: Analyze the final conjugate by appropriate methods (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry).
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for this compound conjugation.
Caption: Workflow for Me-Tz-PEG4-COOH conjugation.
Signaling Pathway Example: Antibody-Drug Conjugate (ADC) Internalization
The following diagram illustrates the general mechanism of action for an ADC, which is a common application for both types of linkers.
Caption: ADC mechanism of action.
Conclusion and Recommendations
The choice between this compound and Me-Tz-PEG4-COOH depends heavily on the specific requirements of the bioconjugation application.
This compound is a suitable choice when:
-
The target protein has an accessible and reactive nucleophilic amino acid, such as a free cysteine, that is not critical for its function.
-
A one-step conjugation protocol is preferred.
-
High conjugate stability is a primary concern.
Me-Tz-PEG4-COOH is the preferred linker when:
-
Extremely fast and highly specific conjugation is required.
-
The introduction of a bioorthogonal handle (TCO) onto the biomolecule is feasible and does not negatively impact its function.
-
Working with complex biological mixtures where side reactions with endogenous nucleophiles must be avoided.
-
A modular, two-step approach is advantageous for the experimental design.
References
Navigating the Hook Effect: A Comparative Guide to PROTACs with F-PEG2-SO2-COOH and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) featuring F-PEG2-SO2-COOH linkers against alternatives, with a specific focus on assessing and mitigating the "hook effect." Understanding the impact of linker chemistry on PROTAC efficacy is paramount for the rational design of potent and effective targeted protein degraders.
The PROTAC Mechanism and the Challenge of the Hook Effect
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a productive ternary complex between the POI, PROTAC, and E3 ligase is essential for subsequent ubiquitination and degradation of the target protein.[1]
A common challenge in PROTAC development is the "hook effect," a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3][4] This results in a bell-shaped dose-response curve, complicating the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] The hook effect arises from the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at elevated concentrations, which compete with the formation of the productive ternary complex.[1][2][3][4]
The linker connecting the two ligands plays a critical role in modulating the hook effect. Its length, flexibility, and chemical composition directly influence the stability and geometry of the ternary complex.[2][5] A well-designed linker can promote positive cooperativity, where the binding of one protein partner increases the affinity for the other, thereby stabilizing the ternary complex and mitigating the hook effect.[1][2][5]
Comparative Analysis of Linker Performance
While direct comparative experimental data for the this compound linker is not extensively available in the public domain, we can infer its likely performance by comparing PROTACs with structurally similar short-chain polyethylene glycol (PEG) linkers to those with longer PEG chains and non-PEG (e.g., alkyl) linkers. The this compound linker combines a short, flexible PEG unit with a sulfone group, which can influence its conformational rigidity and interaction with the surrounding solvent and proteins.
Table 1: Hypothetical Performance Comparison of PROTACs with Different Linkers
| Linker Type | Representative Structure | Expected DC50 | Expected Dmax | Propensity for Hook Effect | Rationale |
| Short-Chain PEG (e.g., this compound) | Warhead-NH-CO-(CH2)2-O-(CH2)2-SO2-COOH | Low to moderate nM | High (>90%) | Moderate | The short length may provide sufficient flexibility for ternary complex formation without excessive entropic penalty. The polar nature of PEG and sulfone may enhance solubility. |
| Long-Chain PEG (e.g., PEG8) | Warhead-NH-CO-(PEG)8-Ligase Ligand | Low nM | High (>90%) | Low to Moderate | Increased flexibility can facilitate optimal positioning of the POI and E3 ligase, potentially enhancing cooperativity and reducing the hook effect. However, excessive length can sometimes be detrimental.[6] |
| Alkyl Chain (e.g., C8) | Warhead-NH-CO-(CH2)8-Ligase Ligand | Moderate to high nM | Variable | High | Hydrophobic nature may lead to aggregation at higher concentrations. Less flexibility compared to PEG can hinder optimal ternary complex formation, leading to a more pronounced hook effect. |
Note: The data in Table 1 is representative and intended for illustrative purposes. Actual performance is highly dependent on the specific POI, E3 ligase, and the warhead/ligase-binding moieties.
Experimental Protocols for Assessing the Hook Effect
A thorough assessment of the hook effect requires a combination of cellular and biophysical assays.
Western Blotting for Protein Degradation
This is the most common method to directly measure the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a wide range of PROTAC concentrations (e.g., from picomolar to micromolar) for a predetermined time (e.g., 18-24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[2]
-
Detection and Analysis: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[2]
Ternary Complex Formation Assays
Biophysical assays are essential to directly measure the formation of the ternary complex and understand the underlying cause of the hook effect.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
This bead-based assay measures the proximity of two molecules.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase).[2]
-
Assay Plate Setup: In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His).
-
Signal Detection: Incubate in the dark and read the plate on an AlphaLISA-compatible reader. A high signal indicates the formation of a ternary complex.
Other valuable techniques for assessing ternary complex formation include Surface Plasmon Resonance (SPR) and Förster Resonance Energy Transfer (FRET).[2]
Conclusion
The linker is a critical determinant of PROTAC efficacy and plays a pivotal role in modulating the hook effect. While direct experimental data for the this compound linker is limited, by understanding the principles of linker chemistry and employing a robust experimental workflow, researchers can rationally design PROTACs with minimized hook effect and optimal degradation potency. The use of short, hydrophilic linkers like this compound is a promising strategy, and their performance should be rigorously evaluated against a panel of diverse linker architectures to identify the optimal candidate for a given target and E3 ligase pair.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Targeted Protein Degradation: F-PEG2-SO2-COOH in PROTACs versus Other Therapeutic Modalities
For Researchers, Scientists, and Drug Development Professionals
The paradigm of therapeutic intervention is shifting from simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this evolution is Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own machinery to selectively destroy proteins of interest. This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs), with a focus on the role of linkers such as F-PEG2-SO2-COOH, against other major therapeutic modalities: small molecule inhibitors, monoclonal antibodies, and small interfering RNAs (siRNAs).
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of PROTAC efficacy. This compound is a polyethylene glycol (PEG)-based linker containing a sulfone group, designed to offer a balance of solubility, flexibility, and metabolic stability to the PROTAC molecule.
This guide will use the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4), as a central target to provide a data-driven comparison of these therapeutic approaches.
Quantitative Comparison of Therapeutic Modalities for BRD4
The following tables summarize key performance metrics for different therapeutic modalities targeting BRD4.
| Modality | Example Compound/Agent | Target | Mechanism of Action | Potency (in vitro) | Maximum Effect (in vitro) | Key Advantages | Key Limitations |
| PROTAC | MZ1 (VHL-based, PEG-linker) | BRD4 Protein | Proteasomal Degradation | DC₅₀ : ~1-10 nM | >90% degradation | Catalytic activity, targets "undruggable" proteins, prolonged effect | Large molecular size, complex pharmacokinetics, potential for off-target degradation |
| Small Molecule Inhibitor | OTX015 (Birabresib) | BRD4 Bromodomains | Competitive Inhibition | IC₅₀ : 92-112 nM | Occupancy-dependent inhibition | Good oral bioavailability, established development path | Requires continuous exposure, potential for drug resistance via target mutation |
| siRNA | BRD4-targeting siRNA | BRD4 mRNA | RNA Interference | Effective at nM concentrations | >90% knockdown | High specificity, long-lasting effect | Delivery challenges, potential for off-target gene silencing, immunogenicity |
| Monoclonal Antibody | N/A for intracellular BRD4 | N/A | N/A | N/A | N/A | High specificity for extracellular/cell-surface targets | Cannot target intracellular proteins, large size, immunogenicity |
Table 1: In Vitro Performance Comparison. This table highlights the different mechanisms and resulting in vitro potency of PROTACs, small molecule inhibitors, and siRNA targeting BRD4. PROTACs are characterized by their degradation efficiency (DC₅₀), while inhibitors are measured by their inhibitory concentration (IC₅₀).
| Modality | Example Study | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Pharmacodynamic (PD) Effect |
| PROTAC | ARV-771 (BET degrader) in mice with castration-resistant prostate cancer xenografts | Mouse Xenograft | 50 mg/kg, daily | Significant tumor regression | Sustained BRD4 degradation in tumors |
| Small Molecule Inhibitor | OTX015 in B-cell lymphoma xenograft models | Mouse Xenograft | 50 mg/kg, daily | Significant tumor growth inhibition | Reversible target engagement |
| siRNA | BRD4 siRNA in glioblastoma xenografts | Mouse Xenograft | Local administration | Significant reduction in tumor growth | Prolonged BRD4 mRNA and protein knockdown |
Table 2: In Vivo Efficacy Comparison. This table provides a snapshot of the in vivo performance of different modalities targeting BRD4 in preclinical cancer models.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different therapeutic modalities. Below are representative protocols for key experiments.
Protocol 1: Western Blotting for PROTAC-Mediated BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein in cultured cells following treatment with a BRD4-targeting PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1)
-
BRD4-targeting PROTAC (e.g., MZ1)
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the BRD4 PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
For a mechanistic control, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.
-
Quantify the band intensities for BRD4 and GAPDH.
-
Normalize the BRD4 signal to the GAPDH signal.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
-
Protocol 2: In Vivo Efficacy Study of a BRD4 PROTAC in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of a BRD4-targeting PROTAC in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
BRD4-targeting PROTAC
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
-
Materials for tissue collection and processing (for Western blot or immunohistochemistry)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the BRD4 PROTAC or vehicle according to a predetermined dosing schedule (e.g., daily, intraperitoneal injection).
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Collect tumor tissue for analysis of BRD4 protein levels by Western blotting or immunohistochemistry to confirm target degradation in vivo.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.
-
Analyze the pharmacodynamic data to correlate target degradation with anti-tumor efficacy.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and experimental workflows for each therapeutic modality.
Conclusion
Targeted protein degradation using PROTACs represents a powerful and innovative therapeutic strategy with distinct advantages over traditional approaches. The catalytic nature of PROTACs allows for substoichiometric dosing and can lead to a more profound and durable biological effect compared to the occupancy-driven mechanism of small molecule inhibitors.[1][2][3] Furthermore, by inducing the complete removal of the target protein, PROTACs can address both the enzymatic and scaffolding functions of proteins, a feat not achievable by inhibitors alone.[4] The ability to target proteins previously considered "undruggable" opens up a vast new landscape for drug discovery.[3]
The linker, such as this compound, is a critical component in PROTAC design, influencing solubility, cell permeability, and the stability of the ternary complex, all of which are key to achieving high degradation efficiency.[5][6][7]
While monoclonal antibodies offer exquisite specificity for extracellular targets, their inability to penetrate the cell membrane limits their application for intracellular proteins like BRD4.[8] siRNA technology provides a potent method for gene silencing, but faces significant challenges in terms of in vivo delivery and potential off-target effects.[9][10]
The choice of therapeutic modality will ultimately depend on the specific target, disease context, and desired pharmacological profile. However, the unique mechanism of action and expanding clinical validation of PROTACs position them as a highly promising modality for the future of medicine. The continued optimization of PROTAC design, including the development of novel linkers like this compound, will be crucial in realizing their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 inhibition leads to MDSC apoptosis and enhances checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 8. BRD4 inhibition boosts the therapeutic effects of epidermal growth factor receptor-targeted chimeric antigen receptor T cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of F-PEG2-SO2-COOH: A Procedural Guide
Chemical and Physical Properties
A summary of the known properties of F-PEG2-SO2-COOH is presented below. This data is essential for understanding the chemical's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C8H15FO6S | PubChem[1] |
| Molecular Weight | 258.27 g/mol | PubChem[1] |
| Appearance | Not specified (likely a solid or oil) | General knowledge |
| Solubility | Likely soluble in water and organic solvents | General knowledge |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Safety Data Sheet for a similar compound, Fmoc-NH-PEG2-CH2CH2COOH, this compound may cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to minimize exposure and ensure compliance with general laboratory safety standards.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with the full chemical name: "this compound Waste" and the appropriate hazard symbols (e.g., irritant).
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for chemical waste disposal.
References
Personal protective equipment for handling F-PEG2-SO2-COOH
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling F-PEG2-SO2-COOH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a composite hazard assessment of its structural motifs: a PEGylated chain, a sulfonyl group, and a carboxylic acid. It is imperative to treat this chemical with a high degree of caution, assuming it may possess uncharacterized hazards.
Hazard Assessment
-
Carboxylic Acid: May cause skin and eye irritation or burns upon direct contact.[1][2][3]
-
Sulfonyl Group: Compounds containing sulfonyl groups can be reactive and may require specific handling procedures.[4][5]
-
PEGylated Moiety: While polyethylene glycol (PEG) itself is generally considered to have low toxicity, the overall properties of the molecule are determined by all its functional groups.[6][7][8]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE is detailed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.2 mm). Change gloves immediately if contaminated.[4] | Prevents skin contact, which can cause irritation or burns. These materials offer good chemical resistance to a range of substances.[4] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[4][9] | Protects eyes from splashes, mists, or dust, which could cause severe eye irritation or permanent damage.[4] |
| Skin and Body Protection | A chemically resistant lab coat worn over full-length pants and closed-toe shoes. For larger quantities, a chemical-resistant apron may be necessary.[4] | Prevents accidental skin exposure. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator may be required. | Protects against the inhalation of potentially harmful vapors, dust, or mists. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
1. Preparation:
- Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
- Prepare Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]
- Assemble Spill Kit: Ensure a spill kit appropriate for acidic compounds is readily accessible. This should include an inert absorbent material (e.g., sand or vermiculite), a neutralizing agent (e.g., sodium bicarbonate), and a sealed container for waste.[5][10]
2. Handling and Experimental Use:
- Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat.
- Dissolving: When preparing solutions, slowly add the this compound to the solvent. If the compound is moisture-sensitive, handle it under an inert atmosphere.[5]
- Reactions: When adding reagents, do so slowly to avoid any exothermic reactions.
3. In Case of Exposure:
- Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
4. Spill Management:
- Evacuate: Clear the area of all non-essential personnel.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.[5][10]
- Neutralize: For acidic spills, cautiously neutralize with a suitable base like sodium bicarbonate.
- Collect: Carefully scoop the absorbed and neutralized material into a suitable, sealed container for disposal.[5][10]
- Decontaminate: Thoroughly wash the spill area after the material has been collected.[5]
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety.
1. Waste Collection:
- Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed, and chemically resistant container.[10]
- Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
- Contaminated Materials: Any materials, such as gloves, weigh boats, or absorbent pads, that come into contact with the compound should be disposed of as hazardous waste.[10]
2. Waste Storage:
- Store hazardous waste containers in a designated satellite accumulation area.[11]
- Ensure containers are properly labeled with "Hazardous Waste," the chemical name, and associated hazards.[11]
- Store acids separately from bases, and keep them away from cyanides or sulfides.[11]
3. Final Disposal:
- Neutralization: Depending on local regulations, acidic waste may need to be neutralized to a pH between 5.0 and 12.5 before disposal down the drain. However, this is only permissible for aqueous solutions that do not contain other hazardous materials.[11]
- Licensed Disposal: For larger quantities or if neutralization is not appropriate, arrange for disposal through a licensed chemical destruction facility.[10]
Experimental Workflow and Safety Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. britannica.com [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
